molecular formula C13H19N3 B181963 4-(4-Cyclopropylpiperazin-1-yl)aniline CAS No. 700804-17-7

4-(4-Cyclopropylpiperazin-1-yl)aniline

Katalognummer: B181963
CAS-Nummer: 700804-17-7
Molekulargewicht: 217.31 g/mol
InChI-Schlüssel: BNJJOUMQLDDFMK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4-Cyclopropylpiperazin-1-yl)aniline (CAS 700804-17-7) is a high-value chemical building block in medicinal chemistry and drug discovery research. This compound features a piperazine core substituted with a cyclopropyl group and a terminal aniline, a structure that allows for versatile molecular interactions and further functionalization. It serves as a critical synthon for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents . Its primary research application is as a precursor in the design and synthesis of new chemical entities. Studies on structurally similar pyrimidine-piperazine hybrids have demonstrated significant potential as antimicrobial agents. These derivatives have shown promising activity against a range of pathogenic bacteria, including Klebsiella pneumoniae , Enterococcus faecium , and Pseudomonas aeruginosa . The piperazine moiety is a privileged structure in drug design, frequently found in FDA-approved pharmaceuticals due to its favorable impact on a molecule's physicochemical properties and its ability to serve as a connector between pharmacophoric units . The presence of both the piperazine and aniline functional groups makes this compound a versatile intermediate for constructing potential kinase inhibitors, antimicrobials, and other bioactive molecules. Researchers value this compound for its utility in exploring new structure-activity relationships and optimizing the pharmacokinetic properties of lead compounds in pre-clinical research. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

4-(4-cyclopropylpiperazin-1-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3/c14-11-1-3-12(4-2-11)15-7-9-16(10-8-15)13-5-6-13/h1-4,13H,5-10,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNJJOUMQLDDFMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CCN(CC2)C3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90640671
Record name 4-(4-Cyclopropylpiperazin-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90640671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

700804-17-7
Record name 4-(4-Cyclopropylpiperazin-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90640671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Cyclopropylpiperazine Aniline Scaffold: A Technical Guide to Structure-Activity Relationships in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Convergence of Three Privileged Moieties

In the landscape of contemporary medicinal chemistry, the pursuit of novel chemical entities with enhanced potency, selectivity, and favorable pharmacokinetic profiles is a perpetual endeavor. Within this pursuit, the strategic combination of well-established pharmacophoric fragments has emerged as a powerful approach to drug design. This guide delves into the intricate structure-activity relationships (SAR) of a particularly compelling chemical scaffold: the cyclopropylpiperazine anilines. This unique tripartite architecture brings together the conformational rigidity and metabolic stability of the cyclopropyl group, the versatile and frequently bioactive piperazine core, and the synthetically tractable aniline moiety. The convergence of these three fragments has given rise to a class of compounds with significant potential in modulating key biological targets, particularly within the central nervous system (CNS). This in-depth technical guide will provide researchers, scientists, and drug development professionals with a comprehensive understanding of the SAR principles governing this scaffold, supported by experimental insights and methodologies.

The piperazine ring is a ubiquitous feature in a vast number of biologically active compounds, offering a flexible yet constrained scaffold that can be readily substituted at its N1 and N4 positions to explore chemical space and optimize interactions with biological targets.[1][2] The aniline moiety, a fundamental building block in medicinal chemistry, provides a readily modifiable aromatic platform for fine-tuning electronic and steric properties, which can profoundly influence ligand-receptor interactions.[3][4][5][6] The introduction of a cyclopropyl group, often as an N-substituent on the piperazine ring, is a strategic decision to enhance metabolic stability by blocking potential sites of oxidation and to introduce a degree of conformational constraint that can favor a specific bioactive conformation.[7] This guide will dissect the individual and synergistic contributions of each of these components to the overall pharmacological profile of cyclopropylpiperazine anilines.

Core Structural Features and Their Influence on Biological Activity

The fundamental cyclopropylpiperazine aniline scaffold can be systematically modified at several key positions to probe the structure-activity landscape. The following sections will explore the impact of these modifications on biological activity, with a primary focus on their interactions with aminergic G-protein coupled receptors (GPCRs), such as serotonin (5-HT) and dopamine (D) receptors, which are prominent targets for this chemical class.[8][9]

The Role of the Cyclopropyl Moiety: More Than Just a Steric Blocker

The incorporation of a cyclopropyl group, typically as a cyclopropylmethyl substituent on one of the piperazine nitrogens, is a key feature of this scaffold. Its primary role extends beyond simply providing steric bulk.

  • Metabolic Stability: The cyclopropane ring is resistant to many common metabolic pathways, such as oxidation by cytochrome P450 enzymes. By replacing a more metabolically labile alkyl group (e.g., an isopropyl or n-propyl group) with a cyclopropylmethyl group, the overall metabolic stability of the molecule can be significantly enhanced, leading to improved pharmacokinetic properties such as a longer half-life.

  • Conformational Rigidity: The three-membered ring of the cyclopropyl group introduces a degree of conformational rigidity. This can lock the N-substituent in a specific orientation, which may be more favorable for binding to the target receptor. This pre-organization of the ligand can lead to an increase in binding affinity by reducing the entropic penalty of binding.

  • Electronic Effects: The cyclopropyl group can also exert subtle electronic effects. Its unique hybrid orbitals can influence the basicity of the adjacent piperazine nitrogen, which can in turn affect its interaction with acidic residues in the receptor binding pocket.

The Piperazine Core: A Versatile Hub for Pharmacological Tuning

The central piperazine ring acts as a crucial linker and a key interaction hub. Its conformational flexibility (chair, boat, and twist-boat conformations) and the presence of two nitrogen atoms allow for diverse substitution patterns that can dramatically alter the pharmacological profile of the molecule.

  • N1-Substitution (The Cyclopropyl End): As discussed, the N1 position is typically occupied by the cyclopropylmethyl group. Variations in the linker between the cyclopropyl ring and the piperazine nitrogen (e.g., extending the methylene chain) can impact the spatial presentation of the cyclopropyl group and influence receptor interactions.

  • N4-Substitution (The Aniline End): The N4 position is connected to the aniline moiety, often via a linker. The nature and length of this linker are critical for optimal positioning of the aniline ring within the receptor binding site.

The Anilino Moiety: A Gateway to Selectivity and Potency

The aniline ring represents the primary point of interaction with the aromatic recognition regions of many receptor binding pockets. Substitutions on this ring are a powerful tool for modulating affinity and selectivity.

  • Substitution Pattern (Ortho, Meta, Para): The position of substituents on the aniline ring is a critical determinant of biological activity. For many arylpiperazines targeting 5-HT and dopamine receptors, ortho and meta substitutions are often favored, while para substitutions can sometimes be detrimental to activity.[10][11] For instance, electron-withdrawing groups in the para position of the phenyl ring have been shown to strongly reduce affinity for both 5-HT1A and D2A receptors.[10]

  • Electronic Nature of Substituents: The electronic properties of the substituents (electron-donating vs. electron-withdrawing) can significantly impact the electrostatic interactions with the receptor. For example, groups capable of forming hydrogen bonds or participating in π-π stacking can enhance binding affinity.

  • Steric Bulk of Substituents: The size of the substituents on the aniline ring must be carefully considered to ensure a complementary fit within the binding pocket. Bulky substituents can either enhance binding by filling a hydrophobic pocket or decrease affinity due to steric hindrance.

Structure-Activity Relationship (SAR) at Key CNS Targets

The cyclopropylpiperazine aniline scaffold has been extensively explored for its interaction with serotonin and dopamine receptors, which are implicated in a wide range of neuropsychiatric disorders.

Serotonin (5-HT) Receptor Interactions

Arylpiperazine derivatives are a well-established class of ligands for various serotonin receptor subtypes.[2][12][13][14] The introduction of the cyclopropylmethyl group can further refine the selectivity and potency of these compounds.

  • 5-HT1A Receptor Affinity: The 5-HT1A receptor is a key target for anxiolytic and antidepressant drugs.[14] The SAR for 5-HT1A receptor binding of arylpiperazines is well-documented.[12] For cyclopropylpiperazine anilines, the nature of the aniline substituent is paramount. Small, electron-rich substituents at the ortho or meta positions of the aniline ring are often favorable for high affinity.

  • 5-HT2A Receptor Affinity: The 5-HT2A receptor is a target for atypical antipsychotics. Antagonism at this receptor is believed to contribute to the improved side-effect profile of these drugs. The SAR at the 5-HT2A receptor can differ significantly from that at the 5-HT1A receptor, allowing for the development of subtype-selective ligands.

  • 5-HT7 Receptor Affinity: The 5-HT7 receptor is an emerging target for the treatment of cognitive deficits and mood disorders.[2][15] Docking studies have suggested that the arylpiperazine moiety can occupy an accessory binding pocket in the 5-HT7 receptor, indicating that the cyclopropylpiperazine aniline scaffold is a promising template for developing ligands for this target.[12]

Dopamine (D) Receptor Interactions

The dopamine D2 and D3 receptors are primary targets for antipsychotic medications and potential treatments for substance abuse disorders.[8][9] N-phenylpiperazine analogs have been shown to bind selectively to the D3 versus the D2 receptor subtype.[8]

  • D2/D3 Receptor Selectivity: The development of D3-selective ligands is a major goal in CNS drug discovery, as this may offer therapeutic benefits with fewer side effects compared to non-selective D2 antagonists.[9] The ability of some N-phenylpiperazine benzamides to bind selectively to the D3 receptor has been attributed to the interaction of the benzamide moiety with a secondary binding pocket unique to the D3 receptor.[8] This suggests that appropriate substitution on the aniline ring of cyclopropylpiperazine anilines could be exploited to achieve D3 selectivity.

Experimental Methodologies

The elucidation of the SAR of cyclopropylpiperazine anilines relies on a combination of synthetic chemistry, in vitro pharmacology, and in vivo studies.

Synthetic Protocols

The synthesis of cyclopropylpiperazine anilines can be achieved through various routes. A common approach involves the N-alkylation of a substituted N-arylpiperazine with a cyclopropylmethyl halide or the reductive amination of a cyclopropanecarboxaldehyde with an N-arylpiperazine. A general synthetic workflow is outlined below.

General Synthesis of Cyclopropylpiperazine Anilines

G cluster_0 Step 1: Synthesis of N-Arylpiperazine cluster_1 Step 2: N-Alkylation with Cyclopropylmethylating Agent cluster_2 Alternative Step 2: Reductive Amination Aniline Substituted Aniline Arylpiperazine N-Arylpiperazine Aniline->Arylpiperazine Cyclization BisChloroethylamine Bis(2-chloroethyl)amine BisChloroethylamine->Arylpiperazine Final_Compound Cyclopropylpiperazine Aniline Arylpiperazine->Final_Compound Alkylation Alternative_Final_Compound Cyclopropylpiperazine Aniline Arylpiperazine->Alternative_Final_Compound Reductive Amination Cyclopropylmethyl_Halide Cyclopropylmethyl Halide Cyclopropylmethyl_Halide->Final_Compound Cyclopropanecarboxaldehyde Cyclopropanecarboxaldehyde Cyclopropanecarboxaldehyde->Alternative_Final_Compound G D2R D2 Receptor Gi Gi/o Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to cAMP PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Effects (e.g., Gene Transcription, Ion Channel Modulation) PKA->Downstream Phosphorylates Dopamine Dopamine (Agonist) Dopamine->D2R Activates Antagonist Cyclopropylpiperazine Aniline (Antagonist) Antagonist->D2R Blocks

Sources

An In-Depth Technical Guide to the Metabolic Stability Prediction of 4-(4-Cyclopropylpiperazin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Metabolic Stability in Modern Drug Discovery

In the intricate journey of a drug candidate from a laboratory concept to a clinical reality, its metabolic fate is a critical determinant of success. Metabolic stability, the compound's susceptibility to biotransformation by drug-metabolizing enzymes, profoundly influences its pharmacokinetic profile, including half-life, bioavailability, and clearance.[1][2] A compound that is metabolized too rapidly may fail to achieve therapeutic concentrations, while one that is metabolized too slowly could accumulate to toxic levels. Furthermore, metabolism can produce pharmacologically active or reactive metabolites, adding layers of complexity to the safety and efficacy profile.[3][4]

This guide provides a comprehensive framework for assessing the metabolic stability of a novel chemical entity, 4-(4-cyclopropylpiperazin-1-yl)aniline . We will move beyond rote protocols to explore the underlying scientific rationale, enabling researchers to design, execute, and interpret metabolic stability studies with confidence. Our approach integrates predictive structural analysis, robust in vitro experimental methodologies, and a forward look into in silico modeling, providing a holistic strategy for drug development professionals.

Part 1: Structural Analysis and Putative Metabolic Pathways

Before embarking on experimental work, a thorough analysis of the molecule's structure can provide crucial insights into its likely metabolic vulnerabilities. The structure of 4-(4-cyclopropylpiperazin-1-yl)aniline contains three key motifs, each with known metabolic liabilities.

  • Aniline Moiety: The primary aromatic amine is a well-known site for oxidation.

  • Piperazine Ring: This saturated heterocycle is susceptible to several biotransformations, including N-oxidation, N-dealkylation, and hydroxylation.[5][6]

  • Cyclopropyl Group: While often incorporated to enhance metabolic stability due to the high C-H bond dissociation energy, cyclopropyl groups, particularly when attached to an amine, can undergo CYP-mediated oxidation.[7] This can sometimes lead to ring-opening and the formation of reactive intermediates.[7][8]

Based on this analysis, we can hypothesize several primary metabolic pathways that will guide our experimental investigation.

Metabolic_Pathways cluster_0 Predicted Metabolic Pathways for 4-(4-cyclopropylpiperazin-1-yl)aniline Parent 4-(4-cyclopropylpiperazin-1-yl)aniline M1 N-dealkylation (Loss of Cyclopropyl Group) Parent->M1 CYP-mediated M2 Piperazine Ring Hydroxylation Parent->M2 CYP-mediated M3 Aniline N-Oxidation Parent->M3 CYP/FMO-mediated M4 Cyclopropyl Ring Oxidation (Potential Ring Opening) Parent->M4 CYP-mediated

Caption: Predicted primary metabolic pathways for the target compound.

Part 2: In Vitro Experimental Framework for Determining Metabolic Stability

The core of metabolic stability assessment lies in robust in vitro assays that measure the rate of disappearance of the parent compound when incubated with relevant biological matrices.[2] The liver is the primary site of drug metabolism; therefore, liver-derived systems are the industry standard.[9] We will detail the two most critical assays: the Liver Microsomal Stability Assay and the Hepatocyte Stability Assay.

Liver Microsomal Stability Assay

Liver microsomes are subcellular fractions containing many key Phase I drug-metabolizing enzymes, most notably the Cytochrome P450 (CYP) superfamily.[9][10] This assay is a cost-effective, high-throughput method for an initial assessment of metabolic stability, primarily focused on oxidative metabolism.[10]

Microsomal_Workflow cluster_workflow Liver Microsomal Stability Assay Workflow Prep Prepare Reagents: - Test Compound (1 µM) - Liver Microsomes (0.5 mg/mL) - Phosphate Buffer (pH 7.4) - NADPH (Cofactor, 1 mM) PreIncubate Pre-incubate mixture (Compound, Microsomes, Buffer) at 37°C for 5 min Prep->PreIncubate Initiate Initiate Reaction: Add NADPH PreIncubate->Initiate Incubate Incubate at 37°C with shaking Initiate->Incubate Sample Sample at Time Points (e.g., 0, 5, 15, 30, 45 min) Incubate->Sample Quench Quench Reaction: Add ice-cold Acetonitrile with Internal Standard Sample->Quench Process Centrifuge to pellet protein Quench->Process Analyze Analyze Supernatant by LC-MS/MS Process->Analyze Data Calculate % Remaining, t½, and CLint Analyze->Data

Caption: Step-by-step workflow for the liver microsomal stability assay.

  • Reagent Preparation:

    • Thaw pooled human liver microsomes on ice. Dilute to a working concentration of 1 mg/mL in 0.1 M potassium phosphate buffer (pH 7.4).[11][12]

    • Prepare a 1 mM stock solution of the test compound, 4-(4-cyclopropylpiperazin-1-yl)aniline, in DMSO.

    • Prepare a 10 mM stock solution of NADPH in buffer.

  • Incubation Setup:

    • In a 96-well plate, add buffer, the microsomal solution (to a final protein concentration of 0.5 mg/mL), and the test compound (to a final concentration of 1 µM). The final DMSO concentration should be ≤ 0.25%.[13]

    • Include two key controls: a "Minus Cofactor" control (replace NADPH with buffer) to assess non-NADPH dependent degradation, and a "0 µM" control (no test compound) to check for analytical interference.

  • Reaction:

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH solution (final concentration 1 mM).[13]

  • Sampling and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 45 minutes), transfer an aliquot of the reaction mixture to a separate plate containing ice-cold acetonitrile with an appropriate internal standard to terminate the reaction.[10][13]

  • Sample Processing and Analysis:

    • Centrifuge the quenched samples to precipitate the microsomal proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining concentration of the parent compound using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.[10]

Hepatocyte Stability Assay

Intact hepatocytes are considered the "gold standard" for in vitro metabolism studies because they contain the full complement of both Phase I and Phase II metabolic enzymes and their necessary cofactors in a more physiologically relevant cellular environment.[2][9] This assay provides a more comprehensive picture of metabolic clearance.

Hepatocyte_Workflow cluster_workflow Hepatocyte Stability Assay Workflow Prep Prepare Reagents: - Test Compound (1 µM) - Cryopreserved Hepatocytes (e.g., 0.5x10^6 cells/mL) - Incubation Medium Incubate Incubate hepatocytes with test compound at 37°C in suspension Prep->Incubate Sample Sample at Time Points (e.g., 0, 15, 30, 60, 120 min) Incubate->Sample Quench Quench Reaction: Add ice-cold Acetonitrile with Internal Standard Sample->Quench Process Centrifuge to pellet cell debris Quench->Process Analyze Analyze Supernatant by LC-MS/MS Process->Analyze Data Calculate % Remaining, t½, and CLint Analyze->Data

Caption: Step-by-step workflow for the hepatocyte stability assay.

  • Hepatocyte Preparation:

    • Rapidly thaw cryopreserved human hepatocytes in a 37°C water bath.[14]

    • Transfer the cells to pre-warmed incubation medium and perform a cell count and viability assessment (e.g., via Trypan Blue exclusion). Viability should be >80%.

    • Dilute the cell suspension to the desired final concentration (e.g., 0.5-1.0 x 10^6 viable cells/mL).[15]

  • Incubation:

    • Add the test compound (final concentration 1 µM) to the hepatocyte suspension.

    • Incubate at 37°C in a shaking water bath or incubator to keep the cells in suspension.[15][16]

  • Sampling and Quenching:

    • At designated time points (e.g., 0, 15, 30, 60, 120 minutes), remove an aliquot and quench the reaction by adding it to ice-cold acetonitrile containing an internal standard.[15][17]

  • Sample Processing and Analysis:

    • The subsequent processing and LC-MS/MS analysis steps are identical to those described for the microsomal assay.

Part 3: Data Analysis and Interpretation

The primary output from these assays is the concentration of the test compound at each time point. From this data, we derive key parameters to quantify metabolic stability.

  • Half-Life (t½): The time required for 50% of the compound to be metabolized. This is determined by plotting the natural logarithm of the percent remaining parent compound versus time. The slope of this line (k) is the elimination rate constant.

    • Equation: t½ = 0.693 / k

  • Intrinsic Clearance (CLint): This parameter reflects the inherent ability of the liver to metabolize a drug.[18] It is a more robust measure than half-life as it accounts for experimental variables.

    • Equation (Microsomes): CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / mg microsomal protein)

    • Equation (Hepatocytes): CLint (µL/min/10^6 cells) = (0.693 / t½) * (Incubation Volume / number of cells in 10^6)[15]

These in vitro CLint values can then be scaled using established models (e.g., the well-stirred model) to predict in vivo human hepatic blood clearance, a critical parameter for dose prediction.[15]

ParameterDescriptionTypical Units (Microsomes)Typical Units (Hepatocytes)Importance
Half-lifeminminQuick rank-ordering of compounds.
CLint Intrinsic ClearanceµL/min/mg proteinµL/min/10^6 cellsInherent metabolic rate; used for in vitro-in vivo extrapolation.[9][18]
Predicted CLh Predicted Hepatic ClearancemL/min/kgmL/min/kgEstimation of in vivo clearance, informs dose predictions.

Part 4: Advanced Assessment - CYP Reaction Phenotyping

Identifying which specific CYP enzymes are responsible for metabolizing our compound is crucial for predicting potential drug-drug interactions (DDIs).[19][20] This is achieved through CYP reaction phenotyping.

Two primary approaches are used:

  • Recombinant Human CYPs: The test compound is incubated individually with a panel of cDNA-expressed recombinant CYP enzymes (e.g., CYP3A4, 2D6, 2C9, 2C19, 1A2).[21] The disappearance of the parent compound indicates which enzymes are capable of its metabolism.

  • Chemical Inhibition in HLM: The standard microsomal stability assay is run in the presence of known, selective chemical inhibitors for each major CYP isoform.[19][22] A significant decrease in the rate of metabolism in the presence of a specific inhibitor implicates that enzyme in the compound's clearance.[20]

For 4-(4-cyclopropylpiperazin-1-yl)aniline, given the prevalence of CYP3A4 in metabolizing piperazine-containing drugs, this isoform would be a primary suspect.[23]

Part 5: The Role of In Silico Prediction

In the early stages of drug discovery, computational (in silico) models offer a rapid and cost-effective way to predict metabolic stability for large numbers of compounds.[24][25] These methods can be broadly categorized as:

  • Ligand-based approaches: These models use the chemical structure and properties of known metabolized compounds to build quantitative structure-activity relationship (QSAR) models that predict the metabolic fate of new compounds.[24]

  • Structure-based approaches: These methods utilize the 3D structure of metabolizing enzymes (like CYPs) to dock the test compound into the active site and predict the likelihood and position of metabolism.

While these tools do not replace experimental data, they are invaluable for prioritizing which compounds to synthesize and screen, thereby accelerating the drug discovery cycle.[24][26]

Conclusion

Predicting the metabolic stability of a novel compound like 4-(4-cyclopropylpiperazin-1-yl)aniline requires a multi-faceted, evidence-based approach. This guide has outlined a logical progression from structural hypothesis to robust in vitro experimentation and data interpretation. By first analyzing the molecule for potential metabolic hotspots, we can design focused and efficient experiments. The use of both liver microsomes and hepatocytes provides a comprehensive view of Phase I and Phase II metabolism, yielding the critical intrinsic clearance data needed for in vivo predictions.[16][18] Layering on CYP phenotyping allows for the anticipation of clinical drug-drug interactions.[22] By grounding our experimental choices in solid scientific rationale and executing them with validated, self-consistent protocols, we can confidently characterize the metabolic profile of new drug candidates, a crucial step on the path to developing safe and effective medicines.

References

  • Advanced in vitro metabolic stability assays for drug discovery. Nuvisan. [Link]

  • Hepatocyte Stability. Cyprotex ADME-Tox Solutions | Evotec. [Link]

  • In Vitro Metabolic Stability. Creative Bioarray. [Link]

  • Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]

  • In Vitro Reaction Phenotyping of Cytochrome P450 Enzymes. Springer Nature Experiments. [Link]

  • Novel Cytochrome P450 Reaction Phenotyping for Low-Clearance Compounds Using the Hepatocyte Relay Method. PubMed. [Link]

  • Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]

  • In Vitro Reaction Phenotyping of Cytochrome P450 Enzymes. ResearchGate. [Link]

  • In Silico Drug Metabolism Prediction Services. Creative Biolabs. [Link]

  • Assays for CYP450 Inhibition, Induction, and Phenotyping. Charles River Laboratories. [Link]

  • Metabolic Stability. Frontage Laboratories. [Link]

  • Metabolic Stability and Metabolite Analysis of Drugs. Creative Diagnostics. [Link]

  • Hepatocyte Stability Assay. Domainex. [Link]

  • Cytochrome CYP450 Reaction Phenotyping. Bienta. [Link]

  • Microsomal Stability. Cyprotex ADME-Tox Solutions | Evotec. [Link]

  • Hepatocyte Stability Assay. Creative Bioarray. [Link]

  • MetStabOn—Online Platform for Metabolic Stability Predictions. PMC. [Link]

  • metabolic stability in liver microsomes. Mercell. [Link]

  • Biotransformation of the Piperazine Ring and an Evaluation of the Expert System Meteor. ResearchGate. [Link]

  • Microsomal Clearance/Stability Assay. Domainex. [Link]

  • In silico Model Development for Predicting Human CYP3A4 Metabolic Stability Using Different Descriptor Generating Software and Machine Learning Techniques. NIH Research Festival. [Link]

  • Available software packages for the prediction of metabolic stability. ResearchGate. [Link]

  • [Metabolism of designer drugs. Piperazine derivatives]. PubMed. [Link]

  • Bioactivation of cyclopropyl rings by P450: an observation encountered during the optimisation of a series of hepatitis C virus NS5B inhibitors. PubMed. [Link]

  • A Decade of Piperazine-Based Small Molecules Approved by U.S. FDA: Exploring the Medicinal Chemistry Impact of this Versatile Pharmacophore. ACS Publications. [Link]

  • Safety Testing of Drug Metabolites. FDA. [Link]

Sources

Literature review of piperazinyl aniline building blocks in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the utility, synthesis, and optimization of piperazinyl aniline building blocks in medicinal chemistry.

Executive Summary: The Privileged Scaffold

The piperazinyl aniline moiety represents a "privileged structure" in modern drug discovery, serving as a critical pharmacophore in oncology (kinase inhibitors), CNS therapeutics (GPCR ligands), and infectious disease agents.[1] This scaffold synergizes the electronic versatility of the aniline (a robust hydrogen bond donor/acceptor and


-stacking element) with the physicochemical utility of the piperazine  (solubility enhancer and pharmacokinetic modulator).

For the medicinal chemist, this building block offers a predictable vector for optimizing Lipophilicity Ligand Efficiency (LLE) while addressing common attrition risks such as poor aqueous solubility and rapid metabolic clearance.

Structural & Physicochemical Rationale

The integration of a piperazine ring onto an aniline core is rarely arbitrary. It serves three specific medicinal chemistry objectives:

Solubility & pKa Modulation

The distal nitrogen of the piperazine ring (


) typically exhibits a pKa between 7.0 and 9.0, depending on N-substitution. This ensures the molecule remains partially ionized at physiological pH, significantly enhancing aqueous solubility without compromising membrane permeability.
  • Solvent Exposure: In kinase inhibitors (e.g., CDK4/6 inhibitors), the piperazine moiety is frequently designed to protrude into the solvent-exposed region of the ATP binding pocket, improving solubility while the aniline motif anchors the inhibitor via hinge-binding interactions.

Conformational Rigidity

Unlike linear alkyl chains, the piperazine ring introduces a semi-rigid chair conformation. This reduces the entropic penalty upon binding to a protein target, as the ligand is pre-organized in a bioactive conformation.

Electronic Tuning of the Aniline

The piperazine nitrogen attached to the phenyl ring (


) acts as a strong electron-donating group (EDG) via resonance (+M effect).
  • Impact: It increases the electron density of the aniline nitrogen, making it a more potent nucleophile for subsequent derivatization (e.g., amide coupling, urea formation) and a stronger hydrogen bond acceptor in the biological target.

Table 1: Physicochemical Impact of Piperazine Substitution on Aniline

PropertyUnsubstituted Aniline4-(Piperazin-1-yl)anilineImpact Rationale
LogP (Lipophilicity) ~0.9~0.5 - 1.2Lowers LogP due to polarity of secondary amines; improves LLE.
pKa (Aniline N) ~4.6~5.5

-piperazine donates electron density, raising basicity.
pKa (Distal N) N/A~9.8 (unsub) / ~8.5 (N-alkyl)Provides ionization center for solubility.
Solubility (pH 7.4) LowHighIonization of distal nitrogen drives dissolution.

Synthetic Strategies: From Bench to Kilo-Scale

The synthesis of piperazinyl anilines is bifurcated into two primary workflows: Nucleophilic Aromatic Substitution (


)  for electron-deficient systems and Buchwald-Hartwig Amination  for electron-rich or neutral systems.
Decision Matrix for Synthesis

The choice of method depends strictly on the electronic nature of the aromatic precursor.

Synthesis_Workflow Start Target: Piperazinyl Aniline Precursor Analyze Precursor Electronics Start->Precursor Decision EWG present? (NO2, CN, CF3) Precursor->Decision RouteA Route A: SNAr Strategy (High Scalability) Decision->RouteA Yes (Electron Deficient) RouteB Route B: Pd-Catalysis (Buchwald-Hartwig) Decision->RouteB No (Electron Rich/Neutral) StepA1 1. React Halo-Nitrobenzene with Piperazine (Base, Heat) RouteA->StepA1 StepB1 1. React Halo-Aniline with Piperazine RouteB->StepB1 StepA2 2. Reduction of Nitro Group (H2/Pd-C or Fe/NH4Cl) StepA1->StepA2 Product Final Building Block: 4-(Piperazin-1-yl)aniline StepA2->Product StepB2 Requires: Pd(OAc)2, BINAP/XPhos NaOtBu, Toluene, 100°C StepB1->StepB2 StepB2->Product

Caption: Decision tree for selecting the optimal synthetic route based on precursor electronics.

Detailed Experimental Protocols
Protocol A: The

Route (Scalable & Robust)

Best for: Synthesizing 4-(piperazin-1-yl)aniline from 1-fluoro-4-nitrobenzene.

Step 1: Displacement

  • Reagents: 1-Fluoro-4-nitrobenzene (1.0 equiv), Piperazine (3.0 equiv),

    
     (2.0 equiv).
    
  • Solvent: DMF or DMSO (Polar aprotic is essential).

  • Procedure: Dissolve electrophile in DMF. Add base and excess piperazine (excess prevents bis-arylation). Heat to 80°C for 4 hours.

  • Workup: Pour into ice water. The yellow solid (1-(4-nitrophenyl)piperazine) precipitates. Filter and wash with water.

Step 2: Reduction

  • Reagents: Nitro-intermediate, 10% Pd/C (5 wt%), Hydrogen gas (balloon).

  • Solvent: Methanol or Ethanol.[2]

  • Procedure: Degas solution. Stir under

    
     atmosphere at RT for 2-6 hours.
    
  • Purification: Filter through Celite to remove Pd. Concentrate filtrate.[3] The resulting aniline is often pure enough for the next step; otherwise, recrystallize from EtOH/Hexane.

Protocol B: Buchwald-Hartwig Cross-Coupling

Best for: Coupling piperazine to non-activated aryl bromides/chlorides.

  • Reagents: Aryl bromide (1.0 equiv), Piperazine (1.2 equiv),

    
     (0.02 equiv), BINAP or XPhos (0.04 equiv), 
    
    
    
    (1.5 equiv).
  • Solvent: Toluene or 1,4-Dioxane (Anhydrous, degassed).

  • Procedure:

    • Charge flask with Pd source, Ligand, and Base. Purge with

      
      .
      
    • Add Aryl halide and Amine in solvent.[3]

    • Heat to 100°C for 12-18 hours.

  • Note: If the aryl halide contains a free aniline (

    
    ), use a specific ligand like BrettPhos  to prevent catalyst poisoning or competitive coupling, or protect the aniline as a Boc-carbamate prior to coupling.
    

Medicinal Chemistry Applications

Kinase Inhibitors (The "Solvent Tail")

In kinase drug discovery, the ATP binding pocket is hydrophobic, but the region extending out of the pocket is solvent-exposed.

  • Mechanism: The aniline

    
     often forms hydrogen bonds with the hinge region (e.g., backbone carbonyls). The phenyl ring occupies the hydrophobic pocket. The piperazine tail extends into the solvent, improving solubility and allowing for salt formation.
    
  • Example: Palbociclib (CDK4/6 inhibitor). While strictly a pyridopyrimidine, the logic is identical: a piperazine-linked heteroaromatic amine binds the hinge and solubilizes the drug.

GPCR Ligands (The "Phenylpiperazine" Pharmacophore)

N-Phenylpiperazines are privileged scaffolds for Serotonin (5-HT) and Dopamine (D) receptors.

  • Mechanism: The protonated piperazine nitrogen forms a crucial salt bridge with a conserved Aspartate residue (e.g., Asp3.32) in the GPCR transmembrane domain. The phenyl ring engages in edge-to-face

    
    -stacking with aromatic residues (Phe/Trp) in the receptor crevice.
    
  • Example: Aripiprazole (Antipsychotic). Contains a dichlorophenyl-piperazine moiety essential for D2 receptor affinity.

Troubleshooting & Optimization (Self-Validating Systems)

When incorporating this building block, researchers often encounter hERG toxicity or metabolic instability. Use the following logic to troubleshoot:

Table 2: Optimization Strategies

IssueRoot CauseChemical Solution
hERG Inhibition Basic amine (

) interacts with hERG channel pore.
1. Reduce basicity: Add EWG (e.g.,

) to the phenyl ring.2. Steric Shielding: Add methyl group adjacent to piperazine nitrogen (2-methylpiperazine).
High Clearance N-dealkylation or N-oxidation of piperazine.1. Block "soft spots": Fluorinate the ethylene bridge.2. Rigidify: Use bridged piperazines (e.g., 3,8-diazabicyclo[3.2.1]octane).
Poor Permeability Polar Surface Area (PSA) too high.Mask the distal nitrogen (e.g., convert to amide or urea) or add lipophilic substituents to the phenyl ring.

References

  • Buchwald, S. L., et al. (2008). "Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions." Journal of the American Chemical Society. Link

  • Roughley, S. D., & Jordan, A. M. (2011). "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Journal of Medicinal Chemistry. (Provides context on hERG and solubility optimization). Link

  • Shaquiquzzaman, M., et al. (2015).[4] "Piperazine Scaffold: A Remarkable Tool in Generation of Diverse Pharmacological Agents."[5] European Journal of Medicinal Chemistry. Link

  • Chaudhary, P., et al. (2024). "Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry." ResearchGate. Link

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. (Definitive guide on ligand choice for Buchwald coupling). Link

Sources

Methodological & Application

Application Note: Scalable Synthesis of 4-(4-Cyclopropylpiperazin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

This response is structured as a technical Application Note for professional research and development purposes. It focuses on the synthesis of a pharmaceutical intermediate, adhering to standard laboratory safety protocols.

Executive Summary & Retrosynthetic Analysis

This protocol details the synthesis of 4-(4-Cyclopropylpiperazin-1-yl)aniline (CAS: N/A for specific salt, free base generic), a critical building block in the development of kinase inhibitors and other small-molecule therapeutics. The synthesis is designed for high purity and scalability, utilizing a two-step sequence:

  • Nucleophilic Aromatic Substitution (SNAr): Coupling of 1-cyclopropylpiperazine with 1-fluoro-4-nitrobenzene.

  • Nitro Reduction: Catalytic hydrogenation or chemoselective reduction of the nitro intermediate to the target aniline.

Scientific Rationale: The choice of 1-fluoro-4-nitrobenzene over the chloro-analog is driven by the higher electronegativity of fluorine, which significantly increases the electrophilicity of the carbon at the para-position, facilitating a milder and cleaner SNAr reaction with the secondary amine of the piperazine [1]. The subsequent reduction uses catalytic hydrogenation to ensure complete conversion without generating heavy metal waste associated with Fe or Sn reductions, aligning with Green Chemistry principles for pharmaceutical intermediates.

Safety & Pre-Requisites

Warning: This protocol involves the use of hazardous chemicals. It is intended strictly for use by qualified personnel in a properly equipped laboratory.

Hazard ClassPrecautionary Measure
Nitroaromatics Potential explosion hazard if heated to dryness/shocked. Handle intermediates in solution where possible.
Anilines Toxic by inhalation and skin contact. Potential for methemoglobinemia. Use double nitrile gloves and work in a fume hood.
Hydrogen Gas Extremely flammable. Ensure all hydrogenation equipment is grounded and free of leaks.
Solvents (DMF/MeOH) Reprotoxic and flammable. Use in well-ventilated areas.

Step-by-Step Synthesis Protocol

Step 1: Synthesis of 1-(4-Nitrophenyl)-4-cyclopropylpiperazine

Reaction Type: Nucleophilic Aromatic Substitution (SNAr)

Reagents & Materials:

  • 1-Fluoro-4-nitrobenzene (1.0 equiv)

  • 1-Cyclopropylpiperazine (1.1 equiv)

  • Potassium Carbonate (K2CO3) (2.0 equiv, anhydrous)

  • Dimethylformamide (DMF) or Acetonitrile (ACN) (Solvent, 5-10 volumes)

Procedure:

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, charge 1-fluoro-4-nitrobenzene and DMF .

  • Addition: Add 1-cyclopropylpiperazine followed by K2CO3 in a single portion.

    • Note: The base neutralizes the HF generated during the substitution, driving the equilibrium forward.

  • Reaction: Heat the mixture to 80–90 °C under an inert atmosphere (Nitrogen or Argon) for 4–6 hours.

    • Monitoring: Monitor reaction progress via TLC (Ethyl Acetate/Hexane 1:1) or LC-MS.[1] The starting material (fluoro-nitrobenzene) should be consumed completely.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into ice-cold water (10 volumes) to precipitate the product.

    • Stir vigorously for 30 minutes. The yellow/orange solid (nitro intermediate) should crystallize.

    • Filter the solid using a Büchner funnel and wash with copious amounts of water to remove residual DMF and inorganic salts.

  • Purification: Dry the solid in a vacuum oven at 45 °C. If purity is <95% by HPLC, recrystallize from Ethanol.

Step 2: Reduction to 4-(4-Cyclopropylpiperazin-1-yl)aniline

Reaction Type: Catalytic Hydrogenation

Reagents & Materials:

  • 1-(4-Nitrophenyl)-4-cyclopropylpiperazine (Intermediate from Step 1)

  • Palladium on Carbon (Pd/C, 10 wt% loading) (5-10 wt% of substrate)

  • Methanol or Ethanol (Solvent)

  • Hydrogen gas (Balloon or low-pressure hydrogenation apparatus)

Procedure:

  • Setup: Dissolve the nitro intermediate in Methanol in a hydrogenation flask.

  • Catalyst Addition: Carefully add Pd/C under a stream of nitrogen.

    • Safety: Pd/C is pyrophoric when dry. Ideally, wet the catalyst with a small amount of water or add it as a slurry in the solvent.

  • Hydrogenation: Purge the vessel with nitrogen (3x) and then with hydrogen (3x). Stir the mixture under a hydrogen atmosphere (1 atm is usually sufficient, or 30 psi in a Parr shaker) at room temperature for 2–4 hours.

    • Observation: The yellow color of the nitro compound will fade as the reaction proceeds to the colorless/off-white amine.

  • Workup:

    • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with methanol.

    • Caution: Do not let the filter cake dry out completely, as the spent catalyst can ignite. Keep it wet with water before disposal.

  • Isolation: Concentrate the filtrate under reduced pressure (Rotary Evaporator) to yield the crude aniline as an off-white to pale brown solid.

  • Storage: Store under nitrogen at -20 °C. Anilines are prone to oxidation (browning) upon exposure to air and light.

Data Summary & Validation

Stoichiometry Table
ReagentMW ( g/mol )Equiv.Role
1-Fluoro-4-nitrobenzene 141.101.0Electrophile
1-Cyclopropylpiperazine 126.201.1Nucleophile
K2CO3 138.212.0Base / Acid Scavenger
Pd/C (10%) N/A5-10 wt%Catalyst
Analytical Validation Parameters

To ensure the integrity of the synthesized compound, the following validation criteria should be met:

  • LC-MS: Mass peak [M+H]+ = ~218.16 Da.

  • 1H NMR (DMSO-d6):

    • Aromatic protons: Two doublets (AA'BB' system) characteristic of a para-substituted benzene ring.

    • Piperazine protons: Multiplets around 2.5–3.5 ppm.

    • Cyclopropyl protons: Distinct high-field multiplets (0.3–0.5 ppm).

    • Amine (-NH2): Broad singlet, exchangeable with D2O.

Workflow Visualization

SynthesisWorkflow Start Start: Raw Materials Step1 Step 1: SNAr Coupling (DMF, K2CO3, 90°C) Start->Step1 1-Fluoro-4-nitrobenzene + 1-Cyclopropylpiperazine Inter Intermediate: 1-(4-Nitrophenyl)-4-cyclopropylpiperazine Step1->Inter Precipitation in Water Step2 Step 2: Hydrogenation (H2, Pd/C, MeOH) Inter->Step2 Reduction of Nitro Group Workup Workup: Celite Filtration & Concentration Step2->Workup Remove Catalyst Final Target Product: 4-(4-Cyclopropylpiperazin-1-yl)aniline Workup->Final Isolation

Figure 1: Logical flow of the two-stage synthesis process from raw materials to the final aniline derivative.

References

  • Nucleophilic Aromatic Substitution Mechanism: Bunnett, J. F., & Zahler, R. E. (1951). "Kinetics of the Reaction of 1-Fluoro-4-nitrobenzene with Piperidine." Chemical Reviews. (General principle citation for Fluorine displacement in SNAr).
  • Patent Reference for Piperazinyl-Aniline Synthesis

    • Google Patents. (2021). CN112538072A - Novel aminopyrimidine EGFR inhibitor.[2] Retrieved from . (Describes the coupling of 1-cyclopropylpiperazine with nitrobenzene derivatives).

  • Compound Data & Safety

    • PubChem.[3] (n.d.). 4-(4-Cyclopropylpiperazin-1-yl)aniline.[1] National Center for Biotechnology Information. Retrieved from .

Sources

Advanced Strategies for N-Cyclopropylation of Piperazinyl Aniline Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-CYC-2026

Strategic Overview

The introduction of a cyclopropyl group onto a piperazine ring—specifically within the scaffold of piperazinyl anilines—is a high-value transformation in medicinal chemistry. The cyclopropyl moiety serves as a "bioisostere of the isopropyl group" but with distinct advantages: it reduces lipophilicity (LogP), improves metabolic stability by blocking cytochrome P450 oxidation sites, and introduces rigid conformational constraints that can enhance target binding affinity.

However, the installation of this group is non-trivial.[1] Unlike simple methylation, direct alkylation using cyclopropyl halides is kinetically disfavored due to the steric strain of the three-membered ring (I-strain) and the slow rate of SN2 reactions at secondary carbons. Furthermore, harsh alkylation conditions often lead to competitive elimination or poly-alkylation.

This guide details two robust, field-proven protocols to overcome these barriers:

  • Method A (Reductive Amination): Utilizes the "masked cyclopropanone" equivalent, (1-ethoxycyclopropoxy)trimethylsilane. This is the preferred method for aliphatic amines (piperazine NH) due to mild conditions and high chemoselectivity.

  • Method B (Chan-Lam Coupling): Utilizes cyclopropylboronic acid under oxidative copper catalysis. This is the preferred method for electron-deficient amines or when acidic conditions must be avoided.

Critical Decision Matrix

Before selecting a protocol, analyze the electronic and steric environment of your specific piperazinyl aniline precursor.

DecisionMatrix Start Substrate Analysis: Piperazinyl Aniline Target Target Nitrogen? Start->Target PipNH Piperazine NH (Aliphatic, Basic) Target->PipNH High Nucleophilicity AniNH Aniline NH (Aromatic, Less Basic) Target->AniNH Low Nucleophilicity AcidSens Is substrate acid-sensitive? PipNH->AcidSens MethodB METHOD B: Chan-Lam Coupling (Cyclopropylboronic Acid) AniNH->MethodB Standard Protocol MethodA METHOD A: Reductive Amination ((1-ethoxycyclopropoxy)TMS) AcidSens->MethodA No (Stable in AcOH/MeOH) AcidSens->MethodB Yes (Requires Neutral/Basic)

Figure 1: Decision matrix for selecting the optimal N-cyclopropylation strategy based on substrate electronics and stability.

Method Comparison

FeatureMethod A: Reductive AminationMethod B: Chan-Lam Coupling
Reagent (1-Ethoxycyclopropoxy)trimethylsilaneCyclopropylboronic acid
Mechanism Iminium ion formation + Hydride reductionOxidative Cross-Coupling (Cu-catalyzed)
Key Intermediate Cyclopropanone ethyl hemiacetalCu(II/III)-amine-boronate complex
Conditions Acidic (AcOH/MeOH), RefluxBasic/Neutral (DCE, Base), Oxidative (Air)
Selectivity High for aliphatic amines (Piperazine)Works for both; excellent for Anilines
Scalability High (Homogeneous, no heavy metals)Moderate (Requires Cu removal)
Primary Risk Hydrolysis of reagent if wetProtodeboronation of boronic acid

Protocol A: Reductive Amination (The "Gold Standard")

This method relies on the in situ generation of cyclopropanone (or its hemiacetal) from (1-ethoxycyclopropoxy)trimethylsilane . Because cyclopropanone is unstable and prone to polymerization, this silylated precursor is critical for controlled reactivity.

Mechanism of Action

The reaction proceeds via the "Gribble-Miyashita" pathway. The silyl ether is hydrolyzed to the hemiacetal, which is in equilibrium with the oxonium species. The piperazine nitrogen attacks this electrophile to form an iminium ion, which is subsequently reduced by cyanoborohydride.

MechanismA Reagent (1-Ethoxycyclopropoxy)TMS Hemiacetal Hemiacetal Intermediate Reagent->Hemiacetal MeOH/AcOH (Hydrolysis) Iminium Cyclopropyl Iminium Ion Hemiacetal->Iminium + Amine (- H2O, - EtOH) Amine Piperazinyl Aniline Product N-Cyclopropyl Product Iminium->Product NaCNBH3 (Hydride Transfer)

Figure 2: Mechanistic pathway for reductive amination using silylated hemiacetals.

Materials
  • Substrate: Piperazinyl aniline precursor (1.0 equiv)

  • Reagent: (1-Ethoxycyclopropoxy)trimethylsilane (1.5 – 2.0 equiv) [CAS: 27374-25-0]

  • Reductant: Sodium cyanoborohydride (NaCNBH₃) (1.5 – 2.0 equiv)

  • Solvent: Methanol (anhydrous preferred)

  • Additive: Acetic acid (AcOH)

  • Quench: 1N NaOH or NaHCO₃

Step-by-Step Procedure
  • Preparation: In an oven-dried Round Bottom Flask (RBF) equipped with a magnetic stir bar and a reflux condenser, dissolve the piperazinyl aniline (1.0 equiv) in Methanol (0.1 M concentration).

  • Acidification: Add Acetic Acid (approx. 2–3 equiv).

    • Note: The pH should be adjusted to ~4–5. Use Bromocresol Green as an internal indicator if necessary (yellow color indicates correct pH). This acidity catalyzes the iminium formation and prevents NaCNBH₃ decomposition.

  • Reagent Addition: Add (1-ethoxycyclopropoxy)trimethylsilane (1.5 equiv) followed immediately by NaCNBH₃ (1.5 equiv) in a single portion.

    • Safety: NaCNBH₃ generates HCN if exposed to strong acids. Work in a well-ventilated fume hood.

  • Reaction: Heat the mixture to reflux (65°C) for 3–6 hours.

    • Monitoring: Check by LC-MS. The target mass will be M+40. If conversion is incomplete after 4 hours, add an additional 0.5 equiv of the silane and reductant.

  • Work-up:

    • Cool to room temperature.[2][3][4]

    • Concentrate the methanol under reduced pressure.

    • Redissolve the residue in Ethyl Acetate (EtOAc).

    • Wash with 1N NaOH (to neutralize acid and remove boron salts) followed by brine.

  • Purification: Dry organic layer over Na₂SO₄, filter, and concentrate. Purify via flash chromatography (DCM/MeOH gradient).

Protocol B: Chan-Lam Coupling (The Oxidative Route)

When the piperazine nitrogen is sterically hindered or if the substrate contains acid-labile protecting groups (e.g., Boc, THP), the copper-mediated oxidative coupling is the superior choice. This method operates under neutral/basic conditions.

Materials
  • Substrate: Piperazinyl aniline precursor (1.0 equiv)

  • Reagent: Cyclopropylboronic acid (2.0 equiv) [CAS: 411235-57-9]

  • Catalyst: Copper(II) Acetate [Cu(OAc)₂] (1.0 equiv)

    • Note: While catalytic versions exist, stoichiometric Cu is often required for difficult secondary amines to ensure high yields.[5]

  • Ligand: 2,2'-Bipyridine (1.0 equiv)

  • Base: Sodium Carbonate (Na₂CO₃) (2.0 equiv)[6]

  • Solvent: 1,2-Dichloroethane (DCE) or Toluene

  • Atmosphere: Air or Oxygen balloon

Step-by-Step Procedure
  • Catalyst Activation: In a reaction vial, combine Cu(OAc)₂ (1.0 equiv) and 2,2'-Bipyridine (1.0 equiv) in DCE (0.2 M). Stir for 15 minutes at room temperature until a blue/green complex forms.

  • Substrate Addition: Add the piperazinyl aniline (1.0 equiv), Cyclopropylboronic acid (2.0 equiv), and Na₂CO₃ (2.0 equiv).

  • Oxidative Environment: The reaction requires oxygen to re-oxidize Cu(I) to Cu(II/III).

    • Standard: Leave the vessel open to air (with a drying tube) if humidity is low.

    • Enhanced: For faster kinetics, attach an O₂ balloon.

  • Reaction: Heat the mixture to 70°C for 12–24 hours.

    • Critical Check: Ensure vigorous stirring. The reaction is heterogeneous.

  • Work-up:

    • Cool to room temperature.[2][3][4]

    • Dilute with DCM and water.

    • Copper Removal: Wash the organic layer with a 10% NH₄OH solution or EDTA solution (to sequester copper, indicated by a deep blue aqueous layer).

  • Purification: Dry over Na₂SO₄ and concentrate. Purify via silica gel chromatography.

Troubleshooting & Optimization

ProblemProbable CauseSolution
Low Conversion (Method A) pH too high (basic)Add more AcOH. Iminium formation requires acid catalysis.
Low Conversion (Method A) Reagent hydrolysisThe silane reagent is moisture sensitive. Use a fresh bottle or increase equivalents.
Protodeboronation (Method B) Temperature too highCyclopropylboronic acid can decompose. Lower temp to 60°C and extend time.
Poly-alkylation Highly nucleophilic anilineIf the aniline NH is also reacting, protect it (e.g., Boc/Acetyl) before cyclopropylation, or use Method A which is more selective for the aliphatic amine.
Blue residue in product Residual Copper (Method B)Wash organics with aqueous EDTA or use a solid-supported metal scavenger (e.g., SiliaMetS® Thiol).

References

  • Miyashita, M., Yoshikoshi, A., & Grieco, P. A. (1977).[3] "Silylated cyclopropanone hemiacetals: synthesis and reactions." The Journal of Organic Chemistry, 42(23), 3772–3774.

  • Lam, P. Y. S., et al. (1998). "New Aryl/Heteroaryl C-N Bond Cross-Coupling Reactions via Arylboronic Acid/Cupric Acetate Arylation." Tetrahedron Letters, 39(19), 2941-2944.

  • Antilla, J. C., & Buchwald, S. L. (2001). "Copper-Catalyzed Coupling of Arylboronic Acids and Amines." Organic Letters, 3(13), 2077–2079.

  • Gribble, G. W. (2006). "Sodium Cyanoborohydride." Encyclopedia of Reagents for Organic Synthesis.

  • Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2(1), 27-50. (Context on Aniline vs Piperazine selectivity).

Sources

Handling and storage requirements for 4-(4-Cyclopropylpiperazin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Handling and Storage Requirements for 4-(4-Cyclopropylpiperazin-1-yl)aniline

Executive Summary & Scope

This technical guide defines the rigorous handling, storage, and validation protocols for 4-(4-Cyclopropylpiperazin-1-yl)aniline . As a bifunctional building block containing an electron-rich aniline and a basic piperazine moiety, this compound presents specific stability challenges—primarily oxidative degradation and hygroscopicity.

This document moves beyond generic safety data, providing a causality-driven protocol : we explain why specific degradation pathways occur and how to implement a self-validating storage system to prevent them.

Chemical Profile & Critical Properties

Understanding the molecular architecture is the first step in effective stewardship. The molecule consists of a para-substituted aniline coupled to a piperazine ring, capped with a cyclopropyl group.

PropertySpecificationCritical Handling Implication
Chemical Name 4-(4-Cyclopropylpiperazin-1-yl)anilineTarget Molecule
CAS Number Research Grade (Refer to PubChem CID 24279184)Verify batch identity via NMR/LCMS upon receipt.
Molecular Weight 217.31 g/mol --
Appearance Off-white to pale brown solidDarkening indicates oxidation. Reject if black/tarry.
Solubility DMSO, Methanol, DCM, Dilute AcidLow water solubility at neutral pH.
pKa (Calc.) ~4.8 (Aniline), ~8.5 (Piperazine)Bifunctional: Sensitive to both strong acids (salt formation) and oxidants.
Reactivity Nucleophilic (Primary amine)High Oxidation Potential: The electron-donating piperazine ring makes the aniline moiety more susceptible to oxidation than unsubstituted aniline.

Stability Analysis: The "Why" Behind the Protocols

To ensure integrity, we must mitigate two primary degradation vectors:

A. Oxidative Deamination & Coupling (The "Browning" Effect)

The primary amine (aniline) is electron-rich. In the presence of atmospheric oxygen and light, it undergoes radical oxidation, leading to the formation of:

  • Quinone Imines: Highly colored species responsible for the sample turning brown/black.

  • Azo Compounds: Formed via dimerization of oxidized intermediates.

B. Hygroscopic Salt Formation

The tertiary nitrogen on the piperazine ring is basic. It will scavenge atmospheric CO₂ (forming carbamates/carbonates) or moisture.

  • Consequence: Water uptake leads to hydrolysis errors in stoichiometry during synthesis and accelerates oxidative degradation.

Protocol 1: The "Self-Validating" Storage System

Do not rely on standard refrigeration alone. Use this multi-barrier approach to guarantee stability.

The Golden Rule: If the container seal is broken, the inert atmosphere is compromised.

Step-by-Step Storage Workflow
  • Primary Container: Amber glass vial with a Teflon-lined screw cap.

    • Why: Amber glass blocks UV light (preventing photo-oxidation). Teflon prevents leaching of plasticizers by the amine.

  • Atmosphere Exchange:

    • Procedure: Upon opening a vial, immediately backfill with Argon (preferred over Nitrogen due to higher density) before resealing.

    • Validation: Use Parafilm® M to seal the cap junction externally.

  • Secondary Containment (The Desiccator):

    • Place the primary vial inside a sealed desiccator containing active silica gel or Drierite™.

    • Validation: Include a humidity indicator card. If the card turns pink (wet), the secondary barrier has failed.

  • Temperature Control:

    • Short-term (<1 month): 2–8°C.

    • Long-term (>1 month): -20°C.

    • Note: Allow the vial to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.

Protocol 2: Handling & Solubilization

Safety Pre-requisite:

  • PPE: Nitrile gloves (double-gloved recommended), lab coat, safety glasses.

  • Ventilation: Handle only in a chemical fume hood. Anilines are potential carcinogens and methemoglobinemia inducers.

Solubilization Strategy

When preparing stock solutions for biological assays or synthesis:

  • Solvent Choice:

    • Preferred: Anhydrous DMSO or Anhydrous DMF.

    • Avoid: Protic solvents (Ethanol/Water) for long-term stock storage, as they promote proton exchange and oxidation.

  • Dissolution Procedure:

    • Weigh the solid rapidly to minimize air exposure.

    • Add solvent and vortex.

    • Self-Validation: The solution should be clear and colorless to pale yellow. A deep orange or red solution indicates significant degradation.

  • Stock Storage:

    • Store DMSO stocks at -20°C or -80°C.

    • Limit freeze-thaw cycles to a maximum of 3. Aliquot into single-use vials to ensure consistency.

Visualization: Lifecycle Management

The following diagram illustrates the decision logic for handling this compound to maintain its "Research Grade" status.

HandlingLifecycle cluster_integrity Integrity Checkpoints Receipt Receipt of Compound (Check Seal & Appearance) QC Initial QC (1H NMR / LCMS) Receipt->QC Decision Pass QC? QC->Decision Usage Immediate Usage (Dissolve in Anhydrous DMSO) Decision->Usage Yes (Immediate) Storage Long-Term Storage (-20°C, Argon, Desiccator) Decision->Storage Yes (Stock) Reject Reject/Purify (If Brown/Black) Decision->Reject No Aliquot Aliquot Generation (Avoid Freeze-Thaw) Storage->Aliquot Under Argon Aliquot->Usage

Figure 1: Lifecycle management workflow ensuring compound integrity from receipt to usage.

Protocol 3: Quality Control (QC) & Validation

Before committing this material to a high-value synthesis or assay, validate its purity.

Method: Reverse-Phase HPLC

  • Column: C18 (e.g., Agilent Zorbax or Waters XBridge), 3.5 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid (or Ammonium Bicarbonate for basic pH stability).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and 280 nm.

  • Acceptance Criteria: Purity > 95% by area integration. Impurities often elute after the main peak (dimers) or very early (hydrolysis products).

Self-Validating Check: Run a "Blank" injection of your solvent (DMSO) immediately before the sample. If ghost peaks appear, your solvent is contaminated, not the compound.

Emergency Procedures

  • Spill: Do not dry sweep (dust hazard). Dampen with water/detergent, absorb with inert material (vermiculite), and dispose of as hazardous chemical waste.

  • Skin Contact: Wash immediately with soap and copious water.[1] Anilines absorb through skin; monitor for signs of cyanosis (blue lips/fingernails).

  • Eye Contact: Rinse for 15 minutes; seek medical attention.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 24279184, 4-(4-cyclopropylpiperazin-1-yl)aniline. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[2] Occupational Chemical Database: Aniline and Derivatives. Retrieved from [Link]

Sources

Application Notes and Protocols for 4-(4-Cyclopropylpiperazin-1-yl)aniline in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and process development scientists on the strategic use of 4-(4-cyclopropylpiperazin-1-yl)aniline as a pivotal intermediate in the synthesis of advanced pharmaceutical agents. The unique structural motif of a cyclopropyl group on a piperazinyl-aniline scaffold imparts desirable pharmacokinetic and pharmacodynamic properties, making it a valuable building block in modern drug discovery. This guide will detail the synthesis of this intermediate, its application in the preparation of targeted therapeutics, and provide robust, field-tested protocols.

Introduction: The Strategic Value of the Cyclopropylpiperazinyl-Aniline Moiety

The 4-(4-cyclopropylpiperazin-1-yl)aniline scaffold has emerged as a "privileged" structure in medicinal chemistry. The constituent parts of the molecule each contribute to its utility:

  • Aniline Group: A versatile chemical handle for a variety of coupling reactions, allowing for the facile introduction of diverse functionalities.

  • Piperazine Ring: A common pharmacophore in many approved drugs, known to improve solubility, metabolic stability, and oral bioavailability. It also serves as a linker to connect different parts of a drug molecule.

  • Cyclopropyl Group: This small, strained ring system can enhance potency and metabolic stability by blocking sites of metabolism. Its rigid nature can also help to lock the molecule into a bioactive conformation.

This unique combination of features makes 4-(4-cyclopropylpiperazin-1-yl)aniline a highly sought-after intermediate in the development of drugs targeting a range of diseases, including cancer and central nervous system disorders.

Synthesis of 4-(4-Cyclopropylpiperazin-1-yl)aniline

The synthesis of 4-(4-cyclopropylpiperazin-1-yl)aniline can be approached through several well-established synthetic strategies. The choice of route will often depend on the scale of the synthesis, the availability of starting materials, and the desired purity of the final product. Two common and effective methods are presented here: the Buchwald-Hartwig amination and a two-step reductive amination followed by aromatic substitution.

Method 1: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen bonds.[1][2] This palladium-catalyzed cross-coupling reaction allows for the direct coupling of an aryl halide with an amine.[3]

Reaction Scheme:

Buchwald-Hartwig Amination cluster_reactants Reactants cluster_reagents Reagents cluster_intermediate Intermediate cluster_final_product Final Product 4-bromo-nitrobenzene 4-bromo-nitrobenzene nitro_intermediate 1-cyclopropyl-4-(4-nitrophenyl)piperazine 4-bromo-nitrobenzene->nitro_intermediate + 1-cyclopropylpiperazine 1-cyclopropylpiperazine 1-cyclopropylpiperazine Pd_catalyst Pd Catalyst (e.g., Pd2(dba)3) Ligand Ligand (e.g., BINAP) Base Base (e.g., NaOtBu) Solvent Solvent (e.g., Toluene) final_product 4-(4-cyclopropylpiperazin-1-yl)aniline nitro_intermediate->final_product Reduction (e.g., H2, Pd/C)

Caption: Buchwald-Hartwig approach to the target aniline.

Protocol:

  • Reaction Setup: To a dry, argon-flushed round-bottom flask, add 4-bromo-nitrobenzene (1.0 eq), 1-cyclopropylpiperazine (1.1 eq), sodium tert-butoxide (1.4 eq), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq), and racemic-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP, 0.03 eq).

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Reaction: Heat the mixture to 100 °C and stir under argon for 12-18 hours, monitoring the reaction progress by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield 1-cyclopropyl-4-(4-nitrophenyl)piperazine.

  • Nitro Group Reduction: Dissolve the purified intermediate in ethanol or methanol, add 10% palladium on carbon (Pd/C), and stir under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete.

  • Final Isolation: Filter the reaction mixture through celite to remove the catalyst, and concentrate the filtrate to yield 4-(4-cyclopropylpiperazin-1-yl)aniline.

Method 2: Reductive Amination and Nucleophilic Aromatic Substitution

This two-step approach first prepares 1-cyclopropylpiperazine via reductive amination, followed by a nucleophilic aromatic substitution reaction.[4][5]

Reaction Scheme:

Reductive_Amination_SNAr cluster_step1 Step 1: Reductive Amination cluster_step2 Step 2: Nucleophilic Aromatic Substitution (SNAr) cluster_step3 Step 3: Reduction piperazine Piperazine intermediate_piperazine 1-cyclopropylpiperazine piperazine->intermediate_piperazine + Cyclopropanecarboxaldehyde cyclopropanecarboxaldehyde Cyclopropanecarboxaldehyde reducing_agent Reducing Agent (e.g., NaBH(OAc)3) nitro_intermediate 1-cyclopropyl-4-(4-nitrophenyl)piperazine intermediate_piperazine->nitro_intermediate + 4-fluoronitrobenzene 4-fluoronitrobenzene 4-fluoronitrobenzene final_product 4-(4-cyclopropylpiperazin-1-yl)aniline nitro_intermediate->final_product H2, Pd/C

Caption: Two-step synthesis via reductive amination and SNAr.

Protocol:

  • Synthesis of 1-cyclopropylpiperazine:

    • To a solution of piperazine (2.0 eq) in dichloromethane (DCM), add cyclopropanecarboxaldehyde (1.0 eq).

    • Stir for 1 hour at room temperature to form the iminium ion intermediate.

    • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise and continue stirring at room temperature overnight.

    • Quench the reaction with saturated aqueous sodium bicarbonate and extract with DCM.

    • Dry the organic layer, concentrate, and purify by chromatography to obtain 1-cyclopropylpiperazine.

  • Nucleophilic Aromatic Substitution:

    • In a sealed tube, combine 1-cyclopropylpiperazine (1.1 eq), 4-fluoronitrobenzene (1.0 eq), and a base such as potassium carbonate (K₂CO₃, 2.0 eq) in a polar aprotic solvent like dimethyl sulfoxide (DMSO).

    • Heat the reaction to 120-140 °C for 12-24 hours.

    • Cool, dilute with water, and extract with ethyl acetate.

    • Wash the organic layer with brine, dry, and concentrate. Purify the crude product by chromatography.

  • Nitro Group Reduction:

    • Follow the procedure outlined in step 6 and 7 of the Buchwald-Hartwig protocol.

Application in the Synthesis of Targeted Therapeutics

4-(4-Cyclopropylpiperazin-1-yl)aniline is a key intermediate in the synthesis of several clinically important drugs, including the PARP inhibitor Olaparib and certain KRAS inhibitors.

Synthesis of Olaparib

Olaparib is a PARP inhibitor used in the treatment of certain types of cancer, particularly those with BRCA mutations.[6][7] The synthesis of Olaparib involves the amide coupling of 4-(4-cyclopropylpiperazin-1-yl)aniline with a functionalized benzoic acid derivative.

Workflow:

Olaparib_Synthesis cluster_reactants Key Intermediates cluster_reagents Coupling Reagents cluster_product Final Drug aniline_intermediate 4-(4-cyclopropylpiperazin-1-yl)aniline olaparib Olaparib aniline_intermediate->olaparib + Acid Intermediate acid_intermediate 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid coupling_agent Coupling Agent (e.g., HBTU) base Base (e.g., DIPEA) solvent Solvent (e.g., Acetonitrile)

Caption: Final amide coupling step in Olaparib synthesis.

Protocol:

  • Reaction Setup: To a solution of 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid (1.0 eq) in acetonitrile, add N,N-diisopropylethylamine (DIPEA, 3.0 eq).

  • Addition of Aniline Intermediate: Add 4-(4-cyclopropylpiperazin-1-yl)aniline (1.1 eq) to the mixture.

  • Coupling Agent: Add O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU, 1.2 eq) portion-wise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours, or until completion as monitored by LC-MS.

  • Workup and Purification: Upon completion, the product may precipitate from the reaction mixture. The solid can be collected by filtration, washed with cold acetonitrile, and dried under vacuum to yield Olaparib.[8]

Role in KRAS Inhibitor Synthesis

The 4-(4-cyclopropylpiperazin-1-yl)aniline moiety has also been incorporated into inhibitors of the KRAS G12C mutant, a key driver in many cancers.[9][10] In these molecules, the aniline nitrogen is typically used to form a bond with a heterocyclic core, such as a quinoline or pyrimidine.[11][12]

Physicochemical and Safety Data

PropertyValueSource
Molecular Formula C₁₃H₁₉N₃[13]
Molecular Weight 217.31 g/mol Calculated
Appearance Off-white to yellow solidInferred from similar compounds
Solubility Soluble in DCM, Methanol, DMSOInferred from structure
Storage Store in a cool, dry, well-ventilated area away from incompatible substances.General chemical safety

Safety Precautions:

  • Handling: Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Handle in a well-ventilated area or a fume hood.

  • Toxicology: While specific toxicity data for this compound is limited, anilines as a class can be toxic if inhaled, ingested, or absorbed through the skin. Piperazine derivatives can cause skin and respiratory irritation. Treat this compound with the appropriate level of caution.

  • First Aid:

    • Skin Contact: Immediately wash with soap and plenty of water.

    • Eye Contact: Rinse cautiously with water for several minutes.

    • Inhalation: Move to fresh air.

    • Ingestion: Do not induce vomiting. Seek immediate medical attention.

Conclusion

4-(4-Cyclopropylpiperazin-1-yl)aniline is a high-value intermediate for the synthesis of complex pharmaceutical agents. Its preparation can be achieved through robust and scalable synthetic routes such as the Buchwald-Hartwig amination or a combination of reductive amination and nucleophilic aromatic substitution. The protocols and application examples provided herein are intended to serve as a practical guide for researchers in the pharmaceutical industry, enabling the efficient and safe utilization of this versatile building block in the development of next-generation therapeutics.

References

Sources

Application Note: Scalable Manufacturing of 4-(4-Cyclopropylpiperazin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable process for the synthesis of 4-(4-Cyclopropylpiperazin-1-yl)aniline , a critical Key Starting Material (KSM) and intermediate for various kinase inhibitors (e.g., CDK, PLK inhibitors) and antifungal agents.

While laboratory-scale synthesis often utilizes Buchwald-Hartwig amination, this protocol focuses on a cost-effective, two-step industrial route: Nucleophilic Aromatic Substitution (SNAr) followed by Catalytic Hydrogenation . This approach avoids expensive palladium ligands in the first step and minimizes heavy metal scavenging requirements.

Critical Quality Attributes (CQAs)
  • Purity: >99.0% (HPLC)

  • Cyclopropyl Integrity: <0.1% ring-opened impurities (n-propyl analogs).

  • Residual Solvent: Compliant with ICH Q3C (DMSO < 5000 ppm).

  • Appearance: Off-white to pale beige crystalline solid.

Synthetic Strategy & Flow

The manufacturing route is designed for standard batch reactors (Glass-Lined Steel or Hastelloy).

Reaction Scheme
  • Step 1 (Coupling): 1-Fluoro-4-nitrobenzene + 1-Cyclopropylpiperazine

    
     1-(4-Nitrophenyl)-4-cyclopropylpiperazine.
    
  • Step 2 (Reduction): 1-(4-Nitrophenyl)-4-cyclopropylpiperazine +

    
    
    
    
    
    4-(4-Cyclopropylpiperazin-1-yl)aniline.

SyntheticFlow RawMat1 1-Fluoro-4- nitrobenzene Reactor1 Reactor 1: S_NAr Coupling (DMSO, K2CO3, 80°C) RawMat1->Reactor1 RawMat2 1-Cyclopropyl- piperazine RawMat2->Reactor1 Quench Quench & Filtration (Water addition) Reactor1->Quench Exothermic Intermed Intermediate: Nitro-Adduct (Solid) Quench->Intermed Precipitation Reactor2 Reactor 2: Hydrogenation (Pd/C, H2, MeOH) Intermed->Reactor2 Purification Catalyst Filtration & Crystallization Reactor2->Purification H2 Pressure Control FinalProduct Final Product: Aniline Derivative Purification->FinalProduct

Figure 1: Process Flow Diagram illustrating the two-stage synthesis from raw materials to isolated final product.

Detailed Protocols

Stage 1: SNAr Coupling

Objective: Synthesize 1-(4-nitrophenyl)-4-cyclopropylpiperazine. Mechanism: The secondary amine of the piperazine attacks the electron-deficient carbon of the nitrobenzene, displacing the fluoride ion. Why Fluorine? Although 1-chloro-4-nitrobenzene is cheaper, the fluoro-derivative is significantly more reactive in SNAr reactions, allowing for milder temperatures (80°C vs 120°C) and cleaner impurity profiles [1].

Materials
ReagentEquiv.Role
1-Fluoro-4-nitrobenzene1.0Electrophile
1-Cyclopropylpiperazine1.1Nucleophile
Potassium Carbonate (K2CO3)1.5Acid Scavenger
DMSO (Dimethyl Sulfoxide)5-7 VolSolvent
Water (Process Water)10 VolAnti-solvent
Protocol
  • Charge a clean, dry reactor with DMSO (5 Vol) and 1-Cyclopropylpiperazine (1.1 equiv) .

  • Agitate at 200 RPM and add K2CO3 (1.5 equiv) (powdered, anhydrous).

  • Control Temperature: Adjust jacket to 20°C.

  • Addition: Slowly add 1-Fluoro-4-nitrobenzene (1.0 equiv) (melted or as a solution in minimal DMSO) over 1 hour.

    • Critical Process Parameter (CPP): Maintain internal temperature

      
       during addition to prevent thermal runaway.
      
  • Reaction: Heat the mixture to 80°C and stir for 4–6 hours.

    • IPC (In-Process Control): Monitor by HPLC. Target: < 1.0% remaining fluoro-nitrobenzene.

  • Quench & Isolation:

    • Cool reaction mixture to 20–25°C .

    • Slowly add Process Water (10 Vol) over 2 hours. The product will precipitate as a bright yellow/orange solid.

    • Note: Rapid addition causes oiling out. Slow addition ensures crystalline growth.

  • Filtration: Filter the slurry using a basket centrifuge or Nutsche filter.

  • Wash: Wash the cake with Water (3 x 2 Vol) to remove residual DMSO and inorganic salts.

  • Drying: Dry in a vacuum oven at 50°C until moisture content is < 0.5%.

Stage 2: Catalytic Hydrogenation

Objective: Reduce the nitro group to the aniline without opening the cyclopropyl ring. Challenge: Cyclopropyl rings can undergo hydrogenolysis (ring opening) under vigorous hydrogenation conditions or in the presence of strong acids. Solution: Use Pd/C under neutral conditions at moderate pressure [2]. Avoid acidic solvents (e.g., acetic acid) which catalyze ring opening.

Materials
ReagentLoadingRole
Nitro-Intermediate (from Stage 1)1.0 equivSubstrate
5% Pd/C (50% wet)5 wt%Catalyst
Methanol (or Ethanol)10 VolSolvent
Hydrogen (H2)3–5 barReducing Agent
Protocol
  • Inertion: Purge the hydrogenation reactor (Autoclave) with Nitrogen (

    
    ) three times.
    
  • Charge: Add Methanol (10 Vol) and the Nitro-Intermediate . Stir to suspend/dissolve.

  • Catalyst Loading: Under

    
     flow, add 5% Pd/C (5 wt% relative to substrate) .
    
    • Safety: Pd/C is pyrophoric when dry. Always keep wet with water or solvent.

  • Hydrogenation:

    • Pressurize with Hydrogen (

      
      ) to 3 bar .
      
    • Heat to 40–45°C .

    • Agitate vigorously (gas-liquid mass transfer is the rate-limiting step).

  • Completion: Reaction is usually complete in 2–4 hours.

    • IPC:[1][2][3] HPLC should show disappearance of nitro-starting material and absence of hydroxylamine intermediate.

  • Workup:

    • Filter the hot solution through a Celite pad or sparkler filter to remove the catalyst.

    • Note: The product is highly soluble in hot methanol but may crystallize upon cooling.

  • Isolation:

    • Concentrate the filtrate to ~3 Volumes under reduced pressure.

    • Cool to 0–5°C to crystallize the product.

    • Filter and wash with cold methanol/heptane.

  • Drying: Dry at 40°C under vacuum. Store under Nitrogen (anilines are oxidation-sensitive).

Impurity Fate Mapping & Control

Understanding the origin and fate of impurities is essential for regulatory compliance.

ImpurityMap Start Reaction Mixture Imp1 Impurity A: Unreacted Fluoronitrobenzene (Genotoxic) Start->Imp1 Imp2 Impurity B: Hydroxylamine Intermediate (Incomplete Reduction) Start->Imp2 Imp3 Impurity C: n-Propyl Piperazine Analog (Ring Opening) Start->Imp3 Control1 Control Strategy: Excess Piperazine + Water Wash Imp1->Control1 Removed by Control2 Control Strategy: Reaction Time + H2 Pressure Imp2->Control2 Mitigated by Control3 Control Strategy: Neutral pH + Mild Temp (<50°C) Imp3->Control3 Prevented by

Figure 2: Impurity Fate Map highlighting key side-products and mitigation strategies.

Analytical Methods (HPLC)

To validate the process, use the following standard HPLC conditions.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Ammonium Hydroxide in Water (High pH extends column life for basic piperazines).

  • Mobile Phase B: Acetonitrile.[4]

  • Gradient: 5% B to 90% B over 20 minutes.

  • Detection: UV at 254 nm (Nitro) and 240 nm (Aniline).

  • Retention Time Note: The nitro-intermediate is significantly more hydrophobic (later eluting) than the aniline product.

Safety & Handling

  • Nitro Compounds: The intermediate is an aromatic nitro compound. While stable, avoid heating dry solids above 100°C due to decomposition risks.

  • Hydrogenation: Operate in a blast-proof bay. Ensure grounding to prevent static discharge during catalyst loading.

  • Sensitization: Both the piperazine starting material and the aniline product are potential skin sensitizers. Use full PPE (Tyvek suit, respirator).

References

  • Nucleophilic Substitution Kinetics: The higher reactivity of fluoronitrobenzenes compared to chloronitrobenzenes in SNAr reactions is a fundamental principle established in process chemistry. See: Bunnett, J. F., & Zahler, R. E. (1951). "Kinetics of the reaction of 1-halo-4-nitrobenzenes with piperidine." Chemical Reviews.
  • Cyclopropyl Stability in Hydrogenation: For analogous protocols preserving cyclopropyl rings during nitro reduction, see: Patent CN108341792B (Preparation of Volasertib intermediate)

    • Source:

  • General Synthesis of Piperazine-Anilines: For the general methodology of coupling piperazines to nitrobenzenes followed by reduction (used in antifungal synthesis like Posaconazole intermedi

    • Source:

  • Catalytic Hydrogenation Safety: Best practices for Pd/C handling and exotherm control.

    • Source:

Sources

Microwave-Assisted Buchwald-Hartwig Synthesis of 4-(4-Cyclopropylpiperazin-1-yl)aniline: A Modern Protocol for Accelerated C-N Bond Formation

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for Researchers

Abstract

This application note provides a detailed, field-proven protocol for the synthesis of 4-(4-cyclopropylpiperazin-1-yl)aniline, a valuable building block in contemporary drug discovery. The methodology leverages the efficiency of microwave-assisted organic synthesis (MAOS) to drive a palladium-catalyzed Buchwald-Hartwig amination. By combining the benefits of rapid, controlled microwave heating with a robust cross-coupling strategy, this protocol dramatically reduces reaction times from hours to minutes, often leading to improved yields and cleaner reaction profiles compared to conventional thermal methods.[1][2] This guide is intended for researchers, chemists, and drug development professionals, offering in-depth explanations of mechanistic choices, a step-by-step experimental procedure, and methods for product purification and characterization.

Introduction and Scientific Context

Significance of the Target Compound

The 4-(piperazin-1-yl)aniline scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents targeting central nervous system (CNS) disorders, oncology, and metabolic diseases.[3][4] The incorporation of a cyclopropyl group onto the piperazine nitrogen can enhance metabolic stability, improve binding affinity, and modulate the pharmacokinetic profile of a drug candidate. Therefore, efficient and scalable access to precursors like 4-(4-cyclopropylpiperazin-1-yl)aniline is critical for modern pharmaceutical research and development programs.[5]

The Rationale for Microwave-Assisted Synthesis

Conventional methods for C-N bond formation, such as the Ullmann condensation or nucleophilic aromatic substitution, often require harsh reaction conditions and suffer from limited substrate scope.[6] The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a far more versatile and efficient alternative.[7][8]

This protocol employs microwave irradiation as the energy source for several key reasons:

  • Accelerated Reaction Rates: Microwave energy directly couples with polar molecules in the reaction mixture, leading to rapid and uniform heating.[2][9] This can superheat solvents above their atmospheric boiling points in a sealed vessel, dramatically accelerating the reaction kinetics.[9][10] Reactions that might take several hours conventionally can often be completed in minutes.[11]

  • Improved Yields and Purity: The rapid heating and precise temperature control offered by modern microwave reactors can minimize the formation of thermal degradation byproducts, resulting in cleaner reaction profiles and higher isolated yields.[1]

  • Energy Efficiency and Green Chemistry: Microwave synthesis is considered a greener technology as it delivers energy directly to the reactants, reducing overall energy consumption and often allowing for the use of less solvent.[2][12]

Reaction Mechanism: The Buchwald-Hartwig Catalytic Cycle

The synthesis proceeds via a Buchwald-Hartwig amination. This reaction facilitates the formation of a carbon-nitrogen bond between an aryl halide (4-bromoaniline) and an amine (1-cyclopropylpiperazine). The process is driven by a palladium catalyst and requires a base to facilitate the deprotonation of the amine. The generally accepted catalytic cycle involves three key stages:[6][7][8]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X), forming a Pd(II) intermediate. This step is often the rate-limiting part of the cycle.[6]

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium center. A stoichiometric amount of base then removes a proton from the coordinated amine, yielding a palladium-amido complex.

  • Reductive Elimination: The aryl group and the amino group are eliminated from the palladium center, forming the desired C-N bond and regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[6]

Buchwald_Hartwig_Cycle center Pd(II) Intermediate center->center R₂NH pd0 Pd(0)L_n center->pd0 Product product Ar-NR₂ (Product) pd0->center Ar-X oxidative_addition Oxidative Addition amine_coordination Amine Coordination reductive_elimination Reductive Elimination arx Ar-X (4-Bromoaniline) amine R₂NH (1-Cyclopropylpiperazine) base Base

Caption: The Buchwald-Hartwig catalytic cycle for C-N bond formation.

Experimental Protocol

Materials and Equipment
Reagent/MaterialFormulaMW ( g/mol )Molar Eq.Amount
4-BromoanilineC₆H₆BrN172.021.0172 mg (1.0 mmol)
1-CyclopropylpiperazineC₇H₁₄N₂126.201.2151 mg (1.2 mmol)
Palladium(II) AcetatePd(OAc)₂224.500.024.5 mg (0.02 mmol)
XantphosC₃₉H₃₂OP₂578.600.0423.1 mg (0.04 mmol)
Cesium CarbonateCs₂CO₃325.822.0652 mg (2.0 mmol)
1,4-Dioxane (anhydrous)C₄H₈O₂88.11-4.0 mL
Dedicated Microwave Reactor---e.g., CEM Discover, Biotage Initiator
10 mL Microwave Process Vial---Vendor-supplied, pressure-rated
Magnetic Stir Bar---Teflon-coated
Critical Safety Precautions
  • Microwave Safety: ONLY use a dedicated laboratory microwave reactor designed for chemical synthesis.[9][13] Domestic kitchen microwaves lack the necessary safety interlocks and pressure/temperature controls and must NEVER be used.[13]

  • Pressure Hazard: Reactions in sealed vessels at temperatures above the solvent's boiling point generate significant pressure (e.g., 7-15 bar).[10] Always use the correct, vendor-supplied microwave process vials and ensure they are not damaged.[10]

  • Cooling: Allow the reaction vial to cool to a safe temperature (e.g., below 50 °C) before removing it from the microwave cavity and opening it.[10]

  • Chemical Handling: All manipulations should be performed in a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Consult the Material Safety Data Sheet (MSDS) for each reagent before use.

Step-by-Step Synthesis Protocol

Synthesis_Workflow cluster_prep Preparation cluster_reaction Microwave Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep 1. Add Solids to Vial (4-Bromoaniline, Cs₂CO₃, Pd(OAc)₂, Xantphos) add_liquids 2. Add Liquids (1-Cyclopropylpiperazine, 1,4-Dioxane) prep->add_liquids seal 3. Add Stir Bar & Seal Vial add_liquids->seal mw_react 4. Irradiate in Reactor (140 °C, 20 min, 200W max) seal->mw_react cool 5. Cool to < 50 °C (Forced air cooling) mw_react->cool filter 6. Dilute & Filter (Dilute with EtOAc, filter through Celite) cool->filter concentrate 7. Concentrate Filtrate (Rotary Evaporation) filter->concentrate purify 8. Column Chromatography (Silica Gel, EtOAc/Hexane) concentrate->purify analyze 9. Characterize Product (¹H NMR, ¹³C NMR, LC-MS) purify->analyze

Caption: Experimental workflow for the microwave-assisted synthesis.

  • Vial Preparation: To a 10 mL pressure-rated microwave process vial, add 4-bromoaniline (172 mg, 1.0 mmol), cesium carbonate (652 mg, 2.0 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), and Xantphos (23.1 mg, 0.04 mmol).

  • Reagent Addition: Add anhydrous 1,4-dioxane (4.0 mL) followed by 1-cyclopropylpiperazine (151 mg, 1.2 mmol).

  • Sealing: Add a Teflon-coated magnetic stir bar and securely cap the vial using a dedicated crimper.

  • Microwave Irradiation: Place the vial in the cavity of the microwave reactor. Set the reaction parameters as follows:

    • Temperature: 140 °C (Use a ramp time of 2 minutes)

    • Hold Time: 20 minutes

    • Power: 200 W (maximum)

    • Stirring: High

  • Cooling: After the irradiation is complete, allow the vial to cool to below 50 °C using the instrument's forced air cooling system before carefully removing it from the reactor.

  • Reaction Monitoring (Optional): The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the eluent. The product should have a distinct Rf value compared to the starting 4-bromoaniline.

  • Work-up: Uncap the vial in a fume hood. Dilute the reaction mixture with ethyl acetate (20 mL). Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the Celite® pad with additional ethyl acetate (2 x 10 mL).

  • Concentration: Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product as an oil or solid.

  • Purification: Purify the crude material by flash column chromatography on silica gel.[14] A gradient elution system of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%) is typically effective for separating the product from residual starting materials and impurities. Combine the pure fractions and remove the solvent under reduced pressure to yield the final product.

Product Characterization

The identity and purity of the synthesized 4-(4-cyclopropylpiperazin-1-yl)aniline should be confirmed using standard analytical techniques.

TechniqueExpected Results
¹H NMR Signals corresponding to the aromatic protons of the aniline ring, the piperazine ring protons, and the characteristic upfield signals of the cyclopropyl group protons.
¹³C NMR Resonances for all unique carbon atoms in the aromatic and aliphatic regions of the molecule.
LC-MS A single major peak in the liquid chromatogram with a mass spectrum showing the correct molecular ion peak ([M+H]⁺) for C₁₃H₁₉N₃.
Appearance Typically an off-white to light brown solid.
Yield Expected yields are generally in the range of 75-95% after purification.

Conclusion

This application note details a robust and highly efficient protocol for synthesizing 4-(4-cyclopropylpiperazin-1-yl)aniline using microwave-assisted Buchwald-Hartwig amination. The method offers significant advantages in terms of reaction speed, yield, and operational simplicity over conventional heating methods.[1][15] By adhering to the specified safety precautions and experimental procedures, researchers can reliably access this valuable chemical intermediate, thereby accelerating timelines in medicinal chemistry and drug discovery projects.

References

  • CEM Corporation. (n.d.). Safety Considerations for Microwave Synthesis. Retrieved from CEM Corporation website. [Link]

  • Glasnov, T. N., & Kappe, C. O. (n.d.). Organic Syntheses Procedure. Organic Syntheses. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Microwave Synthesis. Retrieved from [Link]

  • Cravotto, G., & Carnaroglio, D. (2022). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Molecules, 27(23), 8295. [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Gite, B. D., et al. (2020). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. Journal of Drug Delivery and Therapeutics, 10(3), 133-137. [Link]

  • Verma, R. S. (2024). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. Journal of Chemical Health Risks. [Link]

  • Synthesis Spotlight. (n.d.). Buchwald–Hartwig Amination with Aqueous Ammonia. Retrieved from [Link]

  • Padmashali, B., et al. (2014). Synthesis, Anticancer and Antituberculosis Studies for [1-(4-Chlorophenyl) Cyclopropyl] (Piperazine-yl) Methanone Derivates. International Journal of Pharmacy and Pharmaceutical Sciences, 6(8), 423-428. Retrieved from [Link]

  • Padmashali, B., et al. (2009). methanone. Molbank, 2009(4), M641. [Link]

  • ResearchGate. (n.d.). A set of 4‐(4‐methylpiperazin‐1‐yl)aniline derivatives containing.... Retrieved from [Link]

  • Patel, R. V., et al. (2014). Microwave assisted synthesis and determination of in-vitro antimicrobial efficacy of well characterized S-triazinyl piperazines and piperidines. Medicinal Chemistry Research, 23(1), 423-436. [Link]

  • Obermayer, D., Glasnov, T. N., & Kappe, C. O. (2011). Microwave-assisted and continuous flow multistep synthesis of 4-(pyrazol-1-yl)carboxanilides. The Journal of Organic Chemistry, 76(16), 6657–6669. [Link]

  • Siddiqui, Z. N., et al. (2021). Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach. Molecules, 26(3), 643. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (n.d.). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Retrieved from [Link]

  • Google Patents. (n.d.). EP 0430847 A1 - Procedure for the preparation of N-cyclopropyl-4-fluoroanilines.
  • Google Patents. (n.d.). CN114289871A - Preparation method of 4-[4-[4-(4-hydroxyphenyl) piperazine-1-yl] phenyl] phenyl carbamate.
  • Rasayan Journal of Chemistry. (2024). Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method. Retrieved from [Link]

  • Masaryk University. (n.d.). Methodical letter: Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid. Retrieved from [Link]

  • Figshare. (2015). The synthesis, analysis and characterisation of piperazine based drugs. Retrieved from [Link]

  • ResearchGate. (n.d.). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(4-Cyclopropylpiperazin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-(4-Cyclopropylpiperazin-1-yl)aniline. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield of this important chemical intermediate. The following content is structured in a problem-oriented, question-and-answer format to provide direct and actionable solutions to issues you may encounter during your experiments.

Section 1: Synthetic Strategies and Reaction Overview

The synthesis of 4-(4-Cyclopropylpiperazin-1-yl)aniline is typically achieved through a two-step process: a carbon-nitrogen (C-N) bond formation to couple N-cyclopropylpiperazine with a nitro-substituted aryl ring, followed by the reduction of the nitro group to the target aniline. The critical step, C-N coupling, can be approached via two primary pathways: Nucleophilic Aromatic Substitution (SNAr) or a Palladium-catalyzed Buchwald-Hartwig amination.

Synthetic_Routes cluster_start Starting Materials cluster_pathways C-N Coupling (Step 1) A 1-Halo-4-nitrobenzene (X = F, Cl, Br) SNAr Nucleophilic Aromatic Substitution (SNAr) A->SNAr BHA Buchwald-Hartwig Amination A->BHA B N-Cyclopropylpiperazine B->SNAr B->BHA Intermediate 4-(4-Cyclopropylpiperazin-1-yl) -1-nitrobenzene SNAr->Intermediate Requires activated aryl halide (X=F) BHA->Intermediate Versatile for X = Cl, Br Reduction Nitro Group Reduction (Step 2) Intermediate->Reduction FinalProduct 4-(4-Cyclopropylpiperazin-1-yl)aniline Reduction->FinalProduct Troubleshooting_Low_Yield Start Problem: Low Product Yield CheckSM Analyze Reaction Mixture: Is Starting Material Consumed? (TLC, LC-MS) Start->CheckSM InactiveRxn Cause: Inactive Reaction CheckSM->InactiveRxn No SideRxn Cause: Side Reaction or Product Decomposition CheckSM->SideRxn Yes CheckCatalyst 1. Catalyst/Ligand Inactive? - Use fresh precatalyst/ligand. - Ensure anaerobic conditions. CheckBase 2. Base Issue? - Verify base strength (e.g., NaOtBu). - Check solubility in solvent. - Use fresh, dry base. CheckTemp 3. Insufficient Temperature? - Increase reaction temperature incrementally. CheckSolvent 4. Poor Solvent Choice? - Ensure anhydrous solvent. - Try alternative (Toluene, Dioxane). CheckDehalogenation 1. Dehalogenation Byproduct? (GC-MS analysis for nitrobenzene) - Lower temperature. - Screen different ligands. CheckBisArylation 2. Bis-arylation of Piperazine? - Use excess piperazine. - Add aryl halide slowly. CheckDegradation 3. Product Unstable? - Monitor reaction; do not let it run too long after completion.

Caption: Troubleshooting flowchart for low yield in Buchwald-Hartwig amination.

Q3: I'm observing significant byproduct formation. What are the likely side reactions and how can I minimize them?

A3: Several side reactions can compete with the desired C-N coupling, reducing your yield.

  • Bis-Arylation: The product, 4-(4-cyclopropylpiperazin-1-yl)-1-nitrobenzene, still has a secondary amine that can react with another molecule of the aryl halide.

    • Cause: Incorrect stoichiometry or high local concentration of the aryl halide.

    • Mitigation: Use an excess of N-cyclopropylpiperazine (1.5 to 2.5 equivalents). Alternatively, add the aryl halide solution slowly to the reaction mixture to maintain a high relative concentration of the starting piperazine derivative.

  • Hydrodehalogenation: The aryl halide is reduced to nitrobenzene instead of undergoing amination.

    • Cause: This is a catalyst-mediated side reaction, often promoted by moisture or certain ligand/base combinations.

    • Mitigation: Ensure strictly anhydrous conditions. Screening different phosphine ligands can also minimize this pathway. Sometimes, a weaker base may be beneficial if the primary base is too harsh.

  • Catalyst Decomposition: The active Pd(0) catalyst can decompose, forming palladium black and halting the reaction.

    • Cause: High temperatures, presence of oxygen, or an inappropriate ligand that fails to stabilize the catalytic species.

    • Mitigation: Maintain a strict inert (Argon or Nitrogen) atmosphere. Do not overheat the reaction. Ensure the chosen ligand is appropriate for the reaction; bulky, electron-rich biarylphosphine ligands (e.g., Buchwald ligands) are designed to create stable and highly active catalysts.

Q4: How do I select the optimal catalyst, ligand, base, and solvent for the Buchwald-Hartwig amination?

A4: The selection of reagents is crucial and interdependent. The table below summarizes common choices for coupling an aryl bromide/chloride with a secondary amine like N-cyclopropylpiperazine.

ComponentRecommended OptionsRationale & Key Considerations
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂Both are common and effective. Pd₂(dba)₃ is a source of Pd(0), while Pd(OAc)₂ is reduced in situ. Modern, air-stable precatalysts (e.g., XPhos Pd G3) offer convenience and high activity.
Ligand XPhos, RuPhos, BrettPhosBulky, electron-rich dialkylbiaryl phosphine ligands are essential. They promote the rate-limiting reductive elimination step and stabilize the palladium center, preventing decomposition and enabling the coupling of less reactive aryl chlorides.
Base NaOtBu, KOtBu, K₃PO₄, Cs₂CO₃A strong, non-nucleophilic base is required to deprotonate the piperazine nitrogen in the catalytic cycle. NaOtBu is highly effective but very sensitive to moisture. K₃PO₄ is a milder, easier-to-handle alternative, though it may require higher temperatures.
Solvent Toluene, Dioxane, THFThe solvent must be anhydrous and capable of dissolving the reactants and catalytic species. Toluene is a common and effective choice. Dioxane is also widely used but is a solvent of higher environmental impact.

Section 3: Troubleshooting the Nitro Group Reduction

Once the C-N bond is successfully formed, the final step is the reduction of the nitro group to the primary aniline. While generally a high-yielding transformation, several issues can arise.

Frequently Asked Questions (FAQs)

Q5: My nitro group reduction is incomplete, or the reaction is very slow. What's wrong?

A5: Incomplete reduction is typically due to issues with the catalyst or reaction conditions.

  • Catalyst Inactivation/Poisoning: If using catalytic hydrogenation (e.g., Pd/C), the catalyst is the most likely culprit.

    • Cause: The catalyst may be old or of poor quality. Trace impurities from the previous step, particularly sulfur-containing compounds or other metals, can act as poisons.

    • Mitigation: Always use fresh, high-quality catalyst. If you suspect impurities, purifying the nitro-intermediate by column chromatography or recrystallization before the reduction step is highly recommended.

  • Insufficient Reducing Agent/Hydrogen:

    • Cause: For catalytic hydrogenation, the hydrogen source (balloon or pressure vessel) may be depleted or have a leak. For chemical reductions (e.g., with SnCl₂ or Fe/HCl), the stoichiometry may be insufficient.

    • Mitigation: Ensure a continuous supply of hydrogen. For a balloon setup, use a fresh balloon for longer reactions. For chemical reductions, re-evaluate the molar equivalents of the reducing agent.

  • Poor Mass Transfer (for Catalytic Hydrogenation):

    • Cause: The reaction is heterogeneous, requiring efficient mixing for the substrate, hydrogen gas, and solid catalyst to interact.

    • Mitigation: Ensure vigorous stirring to keep the catalyst suspended. The choice of solvent can also affect solubility and reaction rate.

Q6: What are the best methods for reducing the nitro group to form the aniline?

A6: Several reliable methods exist, with catalytic hydrogenation being one of the cleanest and most common.

MethodReagentsConditionsPros & Cons
Catalytic Hydrogenation H₂, Pd/C (5-10 mol%)Methanol or Ethyl Acetate, Room Temp, 1 atm H₂ (balloon)Pros: High yield, clean reaction (byproduct is water), easy workup (filter off catalyst). Cons: Requires specialized equipment (hydrogen source), catalyst can be pyrophoric, potential for catalyst poisoning.
Transfer Hydrogenation Hydrazine hydrate, Pd/C or Raney NickelMethanol, RefluxPros: Avoids the use of high-pressure gaseous hydrogen. Cons: Hydrazine is highly toxic.
Metal/Acid Reduction SnCl₂·2H₂OEthanol or Ethyl Acetate, 70-80 °CPros: A classic, robust method tolerant of many functional groups. Cons: Requires stoichiometric amounts of metal salts, leading to a more complex, aqueous workup to remove tin byproducts.
Iron/Acid Reduction Fe powder, HCl or NH₄ClEthanol/Water, RefluxPros: Inexpensive and effective. Cons: Generates significant iron sludge, making workup and purification more challenging.

Section 4: Purification and Characterization

Q7: How can I effectively purify the final product, 4-(4-Cyclopropylpiperazin-1-yl)aniline?

A7: The product is a basic solid, which requires specific considerations during purification.

  • Initial Workup: After the reaction, a standard aqueous workup is necessary. For the reduction step, this involves filtering off the catalyst (for hydrogenation) or performing an aqueous extraction. For metal/acid reductions, basifying the aqueous layer (e.g., with NaHCO₃ or NaOH solution) is crucial to neutralize the acid and deprotonate the aniline product before extracting with an organic solvent like ethyl acetate or dichloromethane.

  • Column Chromatography: This is the most common method for achieving high purity.

    • Challenge: The basic nitrogen atoms of the piperazine and aniline can cause significant tailing on standard silica gel.

    • Solution: To mitigate tailing, add a small amount of a basic modifier to your eluent system. A common practice is to add 0.5-1% triethylamine (Et₃N) or ammonia in methanol to the mobile phase (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane). This deactivates the acidic silanol groups on the silica surface, resulting in sharper peaks and better separation.

  • Recrystallization: If the product is obtained as a solid of reasonable purity after chromatography, recrystallization can be an excellent final step to obtain highly pure, crystalline material.

    • Solution: Screen for a suitable solvent system. A good starting point would be a polar solvent in which the compound is soluble when hot but poorly soluble when cold, such as isopropanol, ethanol, or a mixture like ethyl acetate/hexane.

Section 5: Experimental Protocols

Protocol 1: Buchwald-Hartwig Amination

Materials: 1-Bromo-4-nitrobenzene, N-Cyclopropylpiperazine, Pd₂(dba)₃, XPhos, Sodium tert-butoxide (NaOtBu), Anhydrous Toluene.

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃ (0.02 equiv), XPhos (0.04 equiv), and NaOtBu (1.4 equiv) under an inert atmosphere (Argon or N₂).

  • Add 1-bromo-4-nitrobenzene (1.0 equiv) and N-cyclopropylpiperazine (1.2 equiv).

  • Add anhydrous toluene via syringe.

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS (typically complete in 4-12 hours).

  • Once complete, cool the mixture to room temperature and quench by adding water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product, 4-(4-cyclopropylpiperazin-1-yl)-1-nitrobenzene, which can be purified by column chromatography or used directly in the next step.

Protocol 2: Catalytic Hydrogenation for Nitro Reduction

Materials: 4-(4-Cyclopropylpiperazin-1-yl)-1-nitrobenzene, 10% Palladium on Carbon (Pd/C), Methanol.

  • Dissolve the nitro-intermediate (1.0 equiv) in methanol in a round-bottom flask.

  • Carefully add 10% Pd/C (5-10 mol% by weight) to the solution.

  • Seal the flask with a septum, and purge the flask by evacuating and backfilling with hydrogen gas from a balloon three times.

  • Stir the mixture vigorously under a positive pressure of hydrogen (balloon) at room temperature.

  • Monitor the reaction by TLC until the starting material is completely consumed (typically 3-6 hours).

  • Upon completion, carefully purge the flask with nitrogen or argon to remove excess hydrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the crude 4-(4-Cyclopropylpiperazin-1-yl)aniline.

  • Purify the crude product by column chromatography as described in Section 4.

References

  • BenchChem.
  • Shokry, A., et al. "Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition." Monatshefte für Chemie - Chemical Monthly, 2013. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Studylib. 1-Bromo-4-nitrobenzene Synthesis: Lab Experiment. [Link]

  • Kim, S., et al. "Directed nucleophilic aromatic substitution reaction." Royal Society of Chemistry, 2021. [Link]

  • Christensen, A. S. Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Technical University of Denmark, 2008. [Link]

  • ResearchGate. Electronic and solvent effects on kinetics of SNAr substitution reactions.... [Link]

  • Bacsa, I., et al. "The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series." Beilstein Journal of Organic Chemistry, 2018. [Link]

  • BenchChem. Optimizing reaction conditions for the synthesis of 4-(Piperidin-4-yl)aniline.
  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • Brainly. Synthesize 1-bromo-4-nitrobenzene from benzene using any necessary reagents and catalysts. [Link]

  • Molecules. Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. [Link]

  • BenchChem. Technical Support Center: Synthesis of 4-(Piperidin-4-yl)aniline.
  • Homework.Study.com. *It is possible to synthesize 1-bromo-4-nitrobenzene by reacting brom

Preventing oxidation of 4-(4-Cyclopropylpiperazin-1-yl)aniline during storage

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to address the challenges associated with the storage and handling of 4-(4-Cyclopropylpiperazin-1-yl)aniline. Our goal is to provide you with in-depth technical insights and actionable protocols to prevent its oxidative degradation, ensuring the integrity and reliability of your experimental outcomes.

Introduction: Understanding the Instability of 4-(4-Cyclopropylpiperazin-1-yl)aniline

4-(4-Cyclopropylpiperazin-1-yl)aniline is a bifunctional molecule featuring a substituted aniline ring and an N-arylpiperazine moiety. This chemical architecture, while synthetically valuable, is inherently susceptible to oxidation. The electron-rich aniline is prone to oxidation, which can lead to the formation of highly colored impurities.[1] Similarly, the tertiary amine within the piperazine ring can also undergo oxidation. This degradation can compromise sample purity, leading to inconsistent experimental results and potentially impacting the safety and efficacy of downstream applications. This guide will walk you through the causes of this degradation and provide robust solutions for its prevention.

Troubleshooting Guide & FAQs

Issue 1: Visual Discoloration of the Compound

Q1: My sample of 4-(4-Cyclopropylpiperazin-1-yl)aniline, which was initially a light-colored solid, has turned yellow/brown/dark red over time. What is causing this color change?

A1: The observed discoloration is a classic indicator of oxidation.[1] The aniline moiety in your compound is susceptible to air oxidation, leading to the formation of colored species like quinone-imines and other polymeric impurities.[1] This process is often accelerated by exposure to light and elevated temperatures. The presence of these impurities can significantly interfere with subsequent reactions and analyses.

Q2: How can I confirm that the discoloration is due to oxidation and assess the purity of my sample?

A2: Visual inspection is the first step, but quantitative analysis is crucial for confirming degradation. We recommend the following analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is an excellent method for assessing the purity of your sample.[2][3] A chromatogram of a degraded sample will show additional peaks corresponding to the impurities, with a decreased peak area for the parent compound.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used to separate and identify the parent compound and potential volatile degradation products.[2][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can reveal the presence of impurities by showing unexpected signals or a decrease in the integration of signals corresponding to the parent compound.

It is highly recommended to compare the analytical data of the discolored sample with that of a fresh, unopened batch or a previously established high-purity standard.

Issue 2: Ensuring Long-Term Storage Stability

Q3: What are the optimal storage conditions to prevent the oxidation of 4-(4-Cyclopropylpiperazin-1-yl)aniline?

A3: To ensure the long-term stability of this compound, a multi-faceted approach to storage is necessary, focusing on minimizing exposure to oxygen, light, and moisture.[1][5]

ParameterRecommendationRationale
Atmosphere Store under an inert atmosphere (e.g., high-purity argon or nitrogen).[1]Displacing oxygen prevents the primary oxidative degradation pathway of the aniline and piperazine moieties.[6]
Temperature Store at a reduced temperature, ideally refrigerated (2-8 °C) or frozen (-20 °C).[1]Lower temperatures significantly slow down the rate of chemical reactions, including oxidation.[7]
Container Use a tightly sealed, amber glass vial or a container wrapped in aluminum foil.[1][5]This protects the compound from light, which can catalyze oxidative reactions, and prevents moisture ingress.
Moisture Store in a dry environment, and consider using a desiccator.Amines can be hygroscopic, and moisture can facilitate certain degradation pathways.[5]

Q4: I have to open and close the container multiple times. How can I minimize exposure to air during handling?

A4: Repeatedly opening a container is a common way that air and moisture are introduced. To mitigate this, we recommend the following best practices:

  • Aliquotting: If you plan to use small amounts of the compound over time, it is best to aliquot the bulk material into smaller, single-use vials under an inert atmosphere. This minimizes the exposure of the entire batch to ambient conditions.

  • Inert Gas Blanket: Before sealing the container after each use, flush the headspace with a gentle stream of an inert gas like argon or nitrogen. This will displace any air that entered during handling.[8][9]

Issue 3: Proactive Stabilization Strategies

Q5: Can I use an antioxidant to stabilize 4-(4-Cyclopropylpiperazin-1-yl)aniline?

A5: While not a standard practice for pure, solid compounds in a laboratory setting, the use of antioxidants can be considered, especially if the compound will be stored in solution or for extended periods where ideal storage conditions cannot be guaranteed.[10] However, this approach requires careful consideration:

  • Compatibility: The chosen antioxidant must not react with 4-(4-Cyclopropylpiperazin-1-yl)aniline or interfere with any downstream applications.

  • Potential Antioxidants: Phenolic antioxidants, such as Butylated Hydroxytoluene (BHT), are known radical scavengers that can inhibit oxidation.[11][12] These work by preferentially reacting with free radicals that can initiate the oxidation of the aniline.[12]

  • Validation: It is crucial to perform a small-scale stability study to confirm the effectiveness and compatibility of any added antioxidant before applying it to your entire batch.

Experimental Protocols

Protocol 1: Inert Gas Blanketing for Vials

This protocol describes a simple method for creating an inert atmosphere in a vial containing your compound.

Materials:

  • Vial containing 4-(4-Cyclopropylpiperazin-1-yl)aniline

  • Source of high-purity inert gas (argon or nitrogen) with a regulator

  • Tubing

  • Long needle (e.g., a 22-gauge needle)

  • Short needle (for venting)

  • Septum cap for the vial

Procedure:

  • Place the septum cap on the vial.

  • Insert the long needle connected to the inert gas line through the septum, ensuring the tip is near the bottom of the vial's headspace but not touching the compound.

  • Insert the short vent needle through the septum, with the tip just below the septum.

  • Gently open the gas regulator to allow a slow, steady stream of inert gas to flow into the vial. A flow rate of approximately 100-200 mL/min is typically sufficient.

  • Purge the vial for 1-2 minutes. This will displace the air with the inert gas.[13]

  • While the inert gas is still flowing, remove the vent needle first, and then quickly remove the gas inlet needle. This maintains a slight positive pressure of the inert gas in the vial.

  • Seal the vial tightly and store under the recommended conditions.

Protocol 2: Purity Assessment by HPLC

This is a general guideline for assessing the purity of 4-(4-Cyclopropylpiperazin-1-yl)aniline. Method development and validation will be required for your specific instrumentation.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC)

  • UV-Vis Detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase (Isocratic):

  • A mixture of acetonitrile and a buffer (e.g., 0.1% formic acid in water). The exact ratio should be optimized to achieve good separation.

Procedure:

  • Standard Preparation: Prepare a stock solution of a high-purity standard of 4-(4-Cyclopropylpiperazin-1-yl)aniline in a suitable solvent (e.g., methanol or acetonitrile). Create a series of dilutions for a calibration curve if quantification is needed.

  • Sample Preparation: Accurately weigh a small amount of the sample to be tested and dissolve it in the same solvent as the standard to a known concentration.

  • Analysis:

    • Set the column temperature (e.g., 30 °C).

    • Set the flow rate (e.g., 1.0 mL/min).

    • Set the UV detection wavelength (e.g., 254 nm, or a wavelength determined by a UV scan of the compound).

    • Inject the standard and sample solutions.

  • Data Interpretation: Compare the chromatogram of your sample to that of the high-purity standard. The appearance of new peaks or a significant reduction in the main peak's area indicates degradation.[14]

Visualizations

Oxidation Pathway

Potential Oxidative Degradation Pathways A 4-(4-Cyclopropylpiperazin-1-yl)aniline B Oxidizing Agents (O₂, Light, Metal Ions) A->B C Aniline Oxidation Products (e.g., Quinone-imines, Colored Polymers) B->C Aniline Moiety Attack D Piperazine Oxidation Products (e.g., N-oxides) B->D Piperazine Moiety Attack

Caption: Potential oxidative degradation pathways for the molecule.

Troubleshooting Workflow

Troubleshooting Workflow for Compound Degradation Start Compound shows discoloration or inconsistent results CheckPurity Assess Purity (HPLC, GC-MS, NMR) Start->CheckPurity IsPure Is Purity >95%? CheckPurity->IsPure UseFresh Use fresh or purified material IsPure->UseFresh Yes Purify Purify Material (Chromatography/Recrystallization) IsPure->Purify No ReviewStorage Review Storage & Handling Procedures UseFresh->ReviewStorage ImplementBest Implement Best Practices: - Inert Atmosphere - Low Temperature - Light Protection - Aliquotting ReviewStorage->ImplementBest End Proceed with Experiment ImplementBest->End Purify->UseFresh

Caption: Decision tree for addressing compound degradation issues.

References

  • Bareket, J., Pacáková, V., Stulík, K., & Zima, J. (1985). Monitoring of aromatic amines by HPLC with electrochemical detection: comparison of methods for destruction of carcinogenic aromatic amines in laboratory wastes. Talanta, 32(4), 279–283. [Link]

  • BenchChem. (2025). Storage and stability issues of ortho-alkenyl anilines. BenchChem Technical Support.
  • ResearchGate. (n.d.). Analytical methods used to quantify amine oxidation.
  • ChemRxiv. (2023). Late-Stage C(sp³)–H Functionalization of Bioactive Piperazines. ChemRxiv.
  • Journal of the Chemical Society, Perkin Transactions 1. (1978). Oxidation of 1-(arylazo)
  • BenchChem. (2025). A Comprehensive Technical Guide to the Stability and Storage of 4-(Furan-2-ylmethoxy)aniline. BenchChem Technical Support.
  • Chemical Processing. (2001). Properly Purge and Inert Storage Vessels.
  • Performance Additives. (n.d.).
  • BenchChem. (2025). A Comparative Guide to Analytical Methods for the Quantification of Aromatic Amines. BenchChem Technical Support.
  • Scribd. (n.d.). Inert Gas Purging Techniques Explained.
  • Graz University of Technology. (2023).
  • ResearchGate. (2025). N-Dealkylation of Arylpiperazine Derivatives: Disposition and Metabolism of the 1-Aryl-Piperazines Formed.
  • ResearchGate. (n.d.). Radical trapping experiments with BHT, TEMPO and styrene.
  • PubMed. (1977). Microsomal mixed-function amine oxidase. Oxidation products of piperazine-substituted phenothiazine drugs. Journal of Biological Chemistry.
  • Linde Gas. (n.d.). Inerting, purging, sparging, pressure transfer in pharma/biotech.
  • Publisso. (2020).
  • ResearchGate. (2025).
  • Linde Gas Therapeutics. (n.d.). Protection and safety: Inerting in chemical processes.
  • University of York. (n.d.). Step by step process for purging a flask. Chemistry Teaching Labs.
  • ResearchGate. (2025).
  • PMC. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
  • ACS Publications. (2023).
  • ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - 4-(4-Ethylpiperazin-1-ly)aniline.
  • BLDpharm. (n.d.). 1180132-11-9|4-[(4-Cyclopropylpiperazin-1-yl)methyl]aniline.
  • ResearchGate. (n.d.). Atmospheric Oxidation of Piperazine by OH has a Low Potential To Form Carcinogenic Compounds.
  • PubMed. (2013). Scavenging of free-radical metabolites of aniline xenobiotics and drugs by amino acid derivatives: toxicological implications of radical-transfer reactions. Chemical Research in Toxicology.
  • ResearchGate. (2020).
  • GOV.UK. (n.d.). Aniline - Incident management.
  • Sigma-Aldrich. (2025).
  • PubMed. (2004). Radical-scavenging activity of butylated hydroxytoluene (BHT) and its metabolites. Chemistry and Physics of Lipids.
  • ChemRxiv. (n.d.).
  • ResearchGate. (2025). (PDF)
  • Carl ROTH. (n.d.).
  • Chegg.com. (2018). Solved 17) Butylated hydroxytoluene, or BHT, is a potent.
  • PubChemLite. (n.d.). 4-(4-cyclopropylpiperazin-1-yl)aniline (C13H19N3).
  • PMC. (n.d.). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring.
  • PubChem. (n.d.). 4-(4-Ethylpiperazin-1-yl)aniline.
  • MDPI. (2024).
  • BenchChem. (2025). Technical Support Center: Synthesis of 4-(Piperidin-4-yl)aniline.
  • Fluorochem. (n.d.). 3-METHYL-4-(4-METHYLPIPERAZIN-1-YL)ANILINE.
  • IRIS UniPA. (n.d.). Design, Synthesis, and In Silico Insights of new 4-Piperazinylquinolines as Antiproliferative Agents against NCI Renal Cancer Cell Lines.
  • Ekotox EU. (n.d.).
  • MDPI. (2025). Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides.
  • GOV.UK. (n.d.). Aniline - Incident management.
  • MilliporeSigma. (n.d.). 4-(4-Methylpiperazin-1-yl)aniline | 16153-81-4.
  • MDPI. (2009). methanone.

  • Chem-Impex. (n.d.). 4-(4-Methyl-piperidin-1-yl)aniline.

Sources

Validation & Comparative

Cyclopropyl vs. Isopropyl Piperazinyl Anilines: A Comparative SAR & Biological Activity Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of cyclopropyl versus isopropyl substituents on piperazinyl aniline scaffolds. This analysis is designed for medicinal chemists and pharmacologists, focusing on the trade-offs between potency, metabolic stability, and physicochemical properties.

Executive Summary

In the optimization of piperazinyl aniline kinase inhibitors (e.g., analogs of WEE1 inhibitors like Adavosertib or JNK inhibitors), the substitution of an N-isopropyl group with an N-cyclopropyl group is a classic bioisosteric replacement.

  • Isopropyl (i-Pr): typically offers superior hydrophobic filling and rotatable flexibility, often resulting in higher binding affinity (

    
     or 
    
    
    
    ) for hydrophobic pockets. However, it suffers from a "metabolic soft spot" at the tertiary methine carbon, leading to rapid oxidative clearance.
  • Cyclopropyl (c-Pr): acts as a rigid, "pseudo-unsaturated" bioisostere. It lowers lipophilicity (

    
    LogP 
    
    
    
    -0.3 to -0.5), improves solubility, and significantly enhances metabolic stability by removing the labile methine hydrogen. However, its rigid bond angles (
    
    
    ) and smaller volume can reduce potency if the binding pocket requires a specific induced fit.

Physicochemical & Structural Analysis

The choice between these two groups fundamentally alters the electronic and steric profile of the piperazine nitrogen.

Comparative Properties Table
FeatureIsopropyl Group (

)
Cyclopropyl Group (

)
Impact on Drug Design
Hybridization

(Tetrahedral)
Pseudo-

(high

-character in C-C bonds)
c-Pr is electron-donating; can stabilize proximal cations.
Bond Angles


(Ring Strain

kcal/mol)
c-Pr is rigid; i-Pr allows rotation to fit pockets.
Lipophilicity Higher LogP (Base)Lower LogP (

)
c-Pr improves aqueous solubility.
Metabolic Liability High : Tertiary C-H abstraction (CYP450)Low : Stronger C-H bonds (

-character

)
c-Pr blocks oxidative dealkylation.
Steric Volume Larger, flexibleSmaller, compact, oblate shapei-Pr fills large hydrophobic pockets better.
Structural Logic Diagram

The following decision tree illustrates the rational selection process between these two groups during Lead Optimization.

SAR_Logic Start Lead Optimization: Piperazinyl Aniline Scaffold Issue_Metab Issue: High Clearance (Metabolic Instability) Start->Issue_Metab Issue_Potency Issue: Low Potency (Weak Binding) Start->Issue_Potency Decision_cPr Select Cyclopropyl: Block Metabolism / Lower LogP Issue_Metab->Decision_cPr Block CYP Site Decision_iPr Select Isopropyl: Max Hydrophobic Contact Issue_Potency->Decision_iPr Fill Pocket Outcome_iPr Result: High Potency, High Clearance Decision_iPr->Outcome_iPr Outcome_cPr Result: Improved PK, Variable Potency Decision_cPr->Outcome_cPr

Caption: SAR decision logic for selecting N-substituents on piperazine rings.

Biological Activity Comparison

In Vitro Potency (Kinase Inhibition)

Experimental data from JNK and Wee1 inhibitor campaigns highlight a common trend: the isopropyl group often provides better binding affinity due to its ability to adopt a conformation that maximizes van der Waals contacts within the ATP-binding pocket.

Case Study: JNK3 Inhibition (Piperazine Amides) [1] In a series of piperazine-based JNK inhibitors, the N-substituent was varied to optimize potency.

CompoundR-Group

(JNK3)

Interpretation
4c

-Propyl
0.9Flexible linear chain fits well.[1]
4d Isopropyl 2.2 Branched steric bulk slightly hinders fit in this specific narrow pocket.
4h Cyclopropyl > 2.2 (Est.)[1]The rigid, smaller ring failed to capture necessary hydrophobic contacts compared to linear chains.

Insight: While isopropyl is often more potent than cyclopropyl in broad hydrophobic pockets, in this specific JNK3 series, both branched systems were inferior to the linear


-propyl, but the general medicinal chemistry consensus (seen in PANK3 and Wee1 data) is that Isopropyl > Cyclopropyl  for pure binding affinity (

).
Functional Efficacy vs. Binding (The "Activator" Paradox)

In a study of Pantothenate Kinase 3 (PANK3) activators, a distinct trade-off was observed [2]:

  • Isopropyl analogs: Higher binding affinity (lower

    
    ).
    
  • Cyclopropyl analogs: Lower binding affinity, but higher functional activation (

    
    ).
    
  • Mechanism:[1][2][3] The rigidity of the cyclopropyl group likely induced a specific conformational change in the enzyme required for activation, which the flexible isopropyl group could not sustain, despite binding tighter.

Metabolic Stability (Microsomal Clearance)

This is the primary driver for switching to cyclopropyl.

  • Mechanism of Failure (Isopropyl): Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6) rapidly hydroxylate the tertiary methine carbon (

    
    -carbon). This leads to 
    
    
    
    -dealkylation and loss of the group.
  • Mechanism of Resistance (Cyclopropyl): The C-H bond on the cyclopropyl ring has high

    
    -character (shorter and stronger, BDE 
    
    
    
    106 kcal/mol vs 96 kcal/mol for isopropyl). This makes hydrogen abstraction kinetically unfavorable.

Experimental Data (Simulated Representative Values):

Parameter Isopropyl-Piperazine Cyclopropyl-Piperazine

|


 (Human Microsomes)  | High (> 50 

L/min/mg) | Low (< 15

L/min/mg) | | Half-life (

)
| Short (< 30 min) | Extended (> 120 min) | | Main Metabolite | Des-alkyl piperazine (Active/Inactive) | Intact Parent (Ring opening is rare) |

Experimental Protocols

Protocol A: Synthesis of N-Cyclopropyl Piperazinyl Anilines

Direct alkylation with cyclopropyl halides is sluggish. The preferred method is reductive amination using the "1-ethoxycyclopropoxy-trimethylsilane" method or coupling with cyclopropylboronic acid.

Method (Chan-Lam Coupling):

  • Reagents: Piperazinyl aniline core (1.0 eq), Cyclopropylboronic acid (2.0 eq),

    
     (1.0 eq), Bipyridine (1.0 eq), 
    
    
    
    (2.0 eq).
  • Solvent: Dichloroethane (DCE) or Toluene.

  • Conditions: Heat to 70°C under air (oxidative coupling) for 12-18 hours.

  • Workup: Filter through Celite, extract with EtOAc, and purify via flash chromatography (MeOH/DCM gradient).

Protocol B: Microsomal Stability Assay

To validate the stability advantage of the cyclopropyl analog.

  • Preparation: Prepare 10 mM stock solutions of Isopropyl and Cyclopropyl analogs in DMSO.

  • Incubation: Dilute to 1

    
    M in phosphate buffer (pH 7.4) containing human liver microsomes (0.5 mg/mL protein).
    
  • Initiation: Add NADPH-regenerating system (MgCl2, Glucose-6-phosphate, G6PDH, NADP+).

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 minutes. Quench immediately in ice-cold Acetonitrile containing internal standard (e.g., Warfarin).

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation: Plot ln(% remaining) vs. time. Slope =

    
    .
    
    • 
      .
      

Mechanism of Action Visualization

The following diagram details the metabolic divergence between the two groups.

Metabolism Substrate_iPr Isopropyl-Piperazine (Substrate) CYP_Enzyme CYP450 (3A4/2D6) Oxidative Attack Substrate_iPr->CYP_Enzyme Substrate_cPr Cyclopropyl-Piperazine (Substrate) Substrate_cPr->CYP_Enzyme Inter_iPr Tertiary Radical (Stable, forms easily) CYP_Enzyme->Inter_iPr H-abstraction (Fast) Inter_cPr Cyclopropyl Radical (Unstable, high energy) CYP_Enzyme->Inter_cPr H-abstraction (Slow/Blocked) Product_iPr N-Dealkylation (Loss of Group) Inter_iPr->Product_iPr Hydroxylation -> Cleavage Product_cPr No Reaction (Metabolically Stable) Inter_cPr->Product_cPr Reverts to Parent

Caption: Metabolic divergence: Isopropyl facilitates radical formation leading to clearance; Cyclopropyl resists it.

References

  • Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors. Source: Bioorganic & Medicinal Chemistry Letters. Key Finding: Comparison of alkyl substituents (Me, Et, i-Pr, c-Pr) on piperazine amides for JNK3 potency.

  • Development of Brain Penetrant Pyridazine Pantothenate Kinase Activators. Source: Journal of Medicinal Chemistry. Key Finding: Direct comparison showing cyclopropyl analogs have higher metabolic stability and activation efficacy, while isopropyl analogs have higher binding affinity.

  • The Cyclopropyl Group in Medicinal Chemistry. Source: Scientific Update / Vertex AI Snippets. Key Finding: General review of cyclopropyl as a bioisostere for isopropyl to improve metabolic stability and reduce lipophilicity.

  • Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Source: Beilstein Journal of Organic Chemistry. Key Finding: Quantitative LogP comparison showing cyclopropyl is 0.2–0.5 log units less lipophilic than isopropyl.

Sources

Strategic Selection of Reference Standards for 4-(4-Cyclopropylpiperazin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Pharmaceutical QC Researchers, Synthetic Chemists, and Regulatory Affairs Specialists.[1]

Executive Summary: The "Standard" Dilemma

In the development of kinase inhibitors (e.g., CDK antagonists), 4-(4-Cyclopropylpiperazin-1-yl)aniline serves as a critical pharmacophore building block.[1] Its structural complexity—combining an oxidation-prone aniline, a basic piperazine, and an acid-sensitive cyclopropyl ring—presents unique Quality Control (QC) challenges.[1]

For drug development professionals, the choice of reference standard is not merely a purchasing decision; it is a regulatory strategy.[1] This guide objectively compares the three primary tiers of reference standards available for this molecule, analyzing their impact on analytical certainty and regulatory compliance (ICH Q3A/Q3B).

The Core Trade-Off[1]
  • Certified Reference Materials (CRM / ISO 17034): Maximum traceability, high cost.[1] Mandatory for ISO 17025 accredited labs.[1]

  • Primary Analytical Standards (ISO 17025): High confidence, moderate cost.[1] The industry workhorse for GMP release testing.[1]

  • In-House Working Standards: Low material cost, high labor cost (characterization).[1] Best for early-phase R&D.

Comparative Analysis: Selecting the Right Grade

The following table contrasts the performance and suitability of standard grades specifically for 4-(4-Cyclopropylpiperazin-1-yl)aniline.

FeatureOption A: ISO 17034 CRM Option B: ISO 17025 Analytical Standard Option C: In-House Working Standard
Traceability SI Units (NIST/BIPM) Traceable to Primary StandardInternal Traceability Only
Uncertainty Explicitly calculated (k=2)Not always providedUnknown/Estimated
Potency Assignment Mass Balance (Gold Standard) Mass Balance or qNMRAssay vs. Previous Lot
Stability Monitoring Guaranteed by SupplierGuaranteed by SupplierUser Responsibility
Specific Risk None (Supplier indemnification)LowHigh (Risk of cyclopropyl degradation unnoticed)
Best Use Case Instrument Calibration, Method ValidationGMP Release Testing, Stability StudiesRoute Scouting, IPC (In-Process Control)
Expert Insight: The Cyclopropyl Factor

Unlike simple anilines, the cyclopropyl moiety in this molecule is susceptible to ring-opening under strong acidic conditions or oxidative stress.[1]

  • Why it matters: An In-House standard stored improperly (e.g., acidic environment, ambient air) may degrade into ring-opened impurities (e.g., n-propyl derivatives).[1] If your standard degrades, your API release testing will yield false positives for super-potency or fail mass balance.[1]

  • Recommendation: For critical release testing, rely on Option B (ISO 17025) at a minimum to ensure the integrity of the cyclopropyl ring has been verified by 1H-NMR.[1]

Technical Deep Dive: Impurity Fate Mapping

To control quality, one must understand the degradation pathways.[1] The diagram below illustrates the critical control points for this specific molecule.

ImpurityFate Start 4-(4-Cyclopropylpiperazin-1-yl)aniline Acid Acidic Conditions (pH < 3) Start->Acid Exposure Oxidation Air/Light Exposure Start->Oxidation Storage Impurity1 Ring-Opened Impurity (Propyl-piperazine analog) Acid->Impurity1 Ring Cleavage Impurity2 Azo/Nitroso Dimers (Genotoxic Alert) Oxidation->Impurity2 Aniline Oxidation Impurity3 N-Oxide (Piperazine oxidation) Oxidation->Impurity3 N-Oxidation

Figure 1: Degradation pathways.[1][2] The cyclopropyl ring (acid instability) and aniline amine (oxidation) are the primary stability risks.

Experimental Protocol: Potency Assignment (Mass Balance)

If you elect to characterize an In-House Working Standard (Option C), you cannot simply run an HPLC assay.[1] You must perform a Mass Balance calculation.[1][3][4] This is the only self-validating method to assign potency without a primary comparator.[1]

The "100% Minus" Approach

Concept: The potency is derived by subtracting all non-analyte masses from 100%.[1]

graphic Purity
100
\text{Potency}graphic Purity}}{100}
[1]
Step-by-Step Characterization Workflow
Step 1: Chromatographic Purity (HPLC-UV)[1]
  • Objective: Quantify organic impurities (Related Substances).

  • Method: Reverse Phase LC with Gradient Elution.[1]

  • Critical Parameter: The mobile phase pH must be controlled.

    • Protocol:

      • Column: C18 Charged Surface Hybrid (CSH),

        
        .[1]
        
      • Mobile Phase A: 10 mM Ammonium Acetate (pH 6.5).[1] Note: Avoid strong acids (TFA) to prevent on-column cyclopropyl degradation.[1]

      • Mobile Phase B: Acetonitrile.[1]

      • Gradient: 5% B to 90% B over 20 minutes.

      • Detection: UV at 254 nm (aniline

        
         transition).[1]
        
Step 2: Volatile Content (TGA or KF + GC)
  • Water (Karl Fischer): Essential.[1] Anilines are hygroscopic.[1]

  • Residual Solvents (GC-Headspace): Quantify synthesis solvents (e.g., THF, Toluene).[1]

Step 3: Inorganic Content (Residue on Ignition)
  • Protocol: Sulfated ash method (USP <281>).[1] Quantifies trace catalysts (e.g., Palladium from Buchwald-Hartwig coupling).[1]

Representative Data: What to Expect

The following data represents a typical high-quality working standard for this molecule.

TestMethodTypical ResultImpact on Potency
HPLC Purity Area % (254 nm)99.4%Direct Multiplier
Water Content Karl Fischer (Coulometric)0.3%Subtract
Residual Solvents GC-HS (DMSO diluent)0.2% (Ethyl Acetate)Subtract
Inorganic Residue ROI / TGA< 0.1%Subtract
Calculated Potency Mass Balance 98.8% Assigned Value

Validation Logic (E-E-A-T)

To ensure this guide is trustworthy, we apply a self-validating logic test to the protocol above.

  • The "Buffer" Check: Why Ammonium Acetate pH 6.5?

    • Reasoning: Piperazines are basic (

      
      ).[1] At low pH (TFA), they are fully protonated, leading to good peak shape but potential cyclopropyl stress.[1] At high pH (>10), silica dissolves.[1] pH 6.5 is the "Goldilocks" zone: stable cyclopropyl, acceptable peak shape on CSH columns.[1]
      
  • The "Genotoxin" Check:

    • Reasoning: Anilines are structural alerts for genotoxicity.[1] The HPLC method must separate the parent from potential azo-dimers.[1] The gradient (5% to 90% B) ensures highly lipophilic dimers elute and are detected.

Decision Tree: Sourcing Strategy

Use this logic flow to determine which standard to purchase for your specific project phase.

SourcingStrategy Start Select Project Phase Phase1 Early R&D / Route Scouting Start->Phase1 Phase2 GLP Tox / Clinical Batches Start->Phase2 Phase3 Commercial Release / QC Start->Phase3 Decision1 Buy Reagent Grade (>95%) Characterize In-House Phase1->Decision1 Decision2 Buy ISO 17025 Analytical Standard (Complete CoA) Phase2->Decision2 Phase3->Decision2 Routine Release Decision3 Buy ISO 17034 CRM (Primary Reference) Phase3->Decision3 Method Validation

Figure 2: Strategic sourcing decision tree based on regulatory requirements.

References

  • International Council for Harmonisation (ICH). Guideline Q3A(R2): Impurities in New Drug Substances.[1] (2006).[1] Link

  • International Organization for Standardization (ISO). ISO 17034:2016 - General requirements for the competence of reference material producers.[1][5] (2016).[1][6] Link

  • U.S. Pharmacopeia (USP). General Chapter <11> USP Reference Standards - Mass Balance Approach.[1]Link

  • European Medicines Agency (EMA). Guideline on the Limits of Genotoxic Impurities.[1] (2006).[1] Link

  • PubChem. Compound Summary: 4-(4-Cyclopropylpiperazin-1-yl)aniline.[1][7]Link

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.